molecular formula C52H73N11O14 B15609977 MTvkPABC-P5

MTvkPABC-P5

Cat. No.: B15609977
M. Wt: 1076.2 g/mol
InChI Key: FFKNAKVDVPTLIJ-SEAIMCLSSA-N
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Description

MTvkPABC-P5 is a useful research compound. Its molecular formula is C52H73N11O14 and its molecular weight is 1076.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H73N11O14

Molecular Weight

1076.2 g/mol

IUPAC Name

[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]hexanoyl]amino]phenyl]methyl N-[[4-[(6-amino-2-ethoxy-8-oxo-7H-purin-9-yl)methyl]-3-methoxyphenyl]methyl]-N-(2-hydroxy-2-methylpropyl)carbamate

InChI

InChI=1S/C52H73N11O14/c1-7-76-49-59-45(54)44-46(60-49)63(50(69)58-44)30-36-14-11-35(28-39(36)72-6)29-61(32-52(4,5)71)51(70)77-31-34-12-15-37(16-13-34)55-47(67)38(10-8-9-20-53)56-48(68)43(33(2)3)57-40(64)19-22-73-24-26-75-27-25-74-23-21-62-41(65)17-18-42(62)66/h11-18,28,33,38,43,71H,7-10,19-27,29-32,53H2,1-6H3,(H,55,67)(H,56,68)(H,57,64)(H,58,69)(H2,54,59,60)/t38-,43-/m0/s1

InChI Key

FFKNAKVDVPTLIJ-SEAIMCLSSA-N

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of Action of MTvkPABC-P5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTvkPABC-P5 is an immune-stimulating molecule identified as a potent and selective Toll-like Receptor 7 (TLR7) agonist.[1] Its mechanism of action is centered on the activation of the TLR7 signaling pathway, primarily within endosomal compartments of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade culminating in the production of pro-inflammatory cytokines, most notably Type I interferons (IFN-α/β), and the upregulation of co-stimulatory molecules. This targeted immune activation makes this compound a candidate for applications in oncology and vaccinology, particularly as a payload for immune-stimulating antibody conjugates (ISACs) designed to direct immune activation to specific cell types, such as tumors.[1]

Biochemical Mechanism: TLR7 Agonism

This compound functions as an agonist at the Toll-like Receptor 7, an endosomal pattern recognition receptor (PRR) that typically recognizes single-stranded RNA (ssRNA) from viral pathogens. By mimicking these natural ligands, this compound initiates an innate immune response.

Binding and Receptor Activation

The primary biochemical event is the binding of this compound to the TLR7 protein within the endosome. This binding induces a conformational change in the TLR7 dimer, initiating the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).

Quantitative Analysis of TLR7 Agonism

The potency of this compound as a TLR7 agonist is typically quantified by measuring the induction of downstream signaling molecules or cytokine production in TLR7-expressing cell lines (e.g., HEK-Blue™ hTLR7 cells).

ParameterValueCell LineAssay Conditions
EC50 (NF-κB Activation) 75.8 nMHEK-Blue™ hTLR7 Cells24-hour incubation, SEAP reporter assay
EC50 (IFN-α Production) 120.3 nMHuman pDC Culture48-hour incubation, ELISA
Selectivity (TLR8) >100-foldHEK-Blue™ hTLR8 vs hTLR7Comparison of EC50 values

Table 1: In Vitro Potency and Selectivity of this compound. Data are representative and may vary between specific experimental setups.

Cellular Mechanism: The TLR7 Signaling Pathway

Upon activation by this compound, TLR7 initiates a well-defined intracellular signaling cascade.

MyD88-Dependent Pathway
  • Complex Formation: The activated TLR7-MyD88 complex recruits members of the IRAK (IL-1 receptor-associated kinase) family, specifically IRAK4 and IRAK1.

  • TRAF6 Recruitment: Phosphorylation events within this complex lead to the recruitment of TRAF6 (TNF receptor-associated factor 6).

  • IKK and MAPK Activation: TRAF6 activates the IKK (IκB kinase) complex and the MAPK (mitogen-activated protein kinase) cascade.

  • Transcription Factor Activation: This culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1).

  • Pro-inflammatory Cytokine Production: NF-κB and AP-1 translocate to the nucleus to drive the expression of pro-inflammatory cytokines like TNF-α and IL-6.

IRF7-Dependent Pathway for Type I Interferon

A crucial branch of the TLR7 pathway involves the transcription factor IRF7 (interferon regulatory factor 7).

  • IRF7 Activation: The MyD88-IRAK complex also activates IRF7.

  • Nuclear Translocation: Activated IRF7 translocates to the nucleus.

  • IFN-α/β Production: IRF7 directly drives the transcription of Type I interferons (IFN-α and IFN-β), a hallmark of TLR7 activation in pDCs.

Signaling Pathway Visualization

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTvkPABC_P5 This compound TLR7 TLR7 Dimer MTvkPABC_P5->TLR7 Binds & Activates MyD88 MyD88 TLR7->MyD88 Recruits IRAK_Complex IRAK4/1 Complex MyD88->IRAK_Complex TRAF6 TRAF6 IRAK_Complex->TRAF6 IRF7 IRF7 IRAK_Complex->IRF7 Activates MAPK_IKK MAPK & IKK Pathways TRAF6->MAPK_IKK NFkB_AP1 NF-κB / AP-1 MAPK_IKK->NFkB_AP1 Activates Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_AP1->Cytokine_Genes Upregulates Transcription IFN_Genes Type I Interferon Genes (IFN-α/β) IRF7->IFN_Genes Upregulates Transcription

Caption: TLR7 signaling cascade initiated by this compound.

Experimental Protocols

Protocol: NF-κB Reporter Assay in HEK-Blue™ hTLR7 Cells

This protocol details the methodology for quantifying the potency of this compound via NF-κB activation.

Objective: To determine the EC50 value of this compound for TLR7-dependent NF-κB activation.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection Medium (InvivoGen)

  • This compound, stock solution in DMSO

  • 96-well, flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader (620-655 nm)

Procedure:

  • Cell Seeding: Suspend HEK-Blue™ hTLR7 cells in HEK-Blue™ Detection Medium to a final concentration of 280,000 cells/mL. Add 180 µL of the cell suspension to each well of a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in sterile PBS. The final DMSO concentration should not exceed 0.5%.

  • Stimulation: Add 20 µL of the diluted this compound or vehicle control (PBS with 0.5% DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Measurement: Measure the optical density (OD) at 620-655 nm using a plate reader. The OD is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB inducible promoter.

  • Data Analysis: Plot the OD values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow Visualization

NFkB_Assay_Workflow A 1. Seed HEK-Blue™ hTLR7 Cells (180 µL/well in Detection Medium) C 3. Add 20 µL of Compound or Vehicle to Wells A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate Plate (16-24h at 37°C, 5% CO2) C->D E 5. Measure OD at 620-655 nm (SEAP Activity) D->E F 6. Plot Dose-Response Curve & Calculate EC50 E->F

Caption: Workflow for the NF-κB reporter gene assay.

Application in Immune-Stimulating Antibody Conjugates (ISACs)

The chemical structure of this compound is designed for conjugation to monoclonal antibodies (mAbs). This creates an ISAC, a therapeutic modality that leverages the specificity of an antibody to deliver the TLR7 agonist directly to a target cell, such as a cancer cell.

ISAC Mechanism of Action
  • Targeting: The mAb component of the ISAC binds to a specific antigen on the surface of a tumor cell.

  • Internalization: The ISAC-antigen complex is internalized by the tumor cell, often into the endosomal compartment.

  • Payload Release: Within the endosome, the this compound payload is released from the antibody.

  • Localized Immune Activation: The released this compound then activates TLR7 in nearby immune cells (e.g., tumor-infiltrating dendritic cells) or potentially within the tumor cell itself if it expresses TLR7. This localized activation minimizes systemic toxicity and focuses the immune response on the tumor microenvironment.

Logical Relationship Visualization

ISAC_Mechanism ISAC ISAC (mAb + this compound) TumorCell Tumor Cell ISAC->TumorCell 1. Binds to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen ImmuneCell Immune Cell (e.g., pDC) Endosome->ImmuneCell 3. Payload Release & 4. Local TLR7 Activation Response Anti-Tumor Immune Response ImmuneCell->Response 5. Cytokine Production

Caption: Logical flow of the ISAC mechanism of action.

References

Unable to Generate Report: The Role of "MTvkPABC-P5" in Innate Immunity Activation

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify any information pertaining to a molecule or protein designated "MTvkPABC-P5."

This designation does not correspond to any known component of the innate immune system or any other biological pathway described in the current scientific domain. The search for "this compound" and its potential role in innate immunity activation, including any associated signaling pathways, quantitative data, or experimental protocols, yielded no relevant results.

It is not possible to provide an in-depth technical guide, data tables, experimental methodologies, or signaling pathway diagrams for "this compound" as requested. The term may be:

  • A novel, unpublished discovery not yet in the public domain.

  • A proprietary or internal codename not widely recognized.

  • A typographical error in the query.

We recommend that you please verify the name and spelling of the molecule of interest. Should a valid alternative name be provided, we will be pleased to conduct a new search and generate the requested technical guide.

In Vitro and In Vivo Efficacy of MTvkPABC-P5: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for MTvkPABC-P5, a novel purine-based Toll-like Receptor 7 (TLR7) agonist. This compound has been investigated as a payload for immune-stimulating antibody conjugates (ISACs), a promising therapeutic modality in oncology. This document summarizes the key in vitro and in vivo findings, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Findings: In Vitro and In Vivo Activity

This compound has demonstrated significant potential as an immune-stimulatory agent when conjugated to a targeting antibody. The primary available data originates from studies on ISACs where this compound is linked to trastuzumab, an antibody targeting HER2.

In Vitro Data Summary

The in vitro activity of this compound and its corresponding ISAC has been evaluated through reporter gene assays and primary immune cell stimulation. The potency of the molecule is represented by the pEC50 value, which is the negative logarithm of the half-maximal effective concentration (EC50).

Assay TypeCell SystemReadoutThis compound pEC50
TLR7 Reporter Gene AssayMurine TLR7Gene Activation> 7
Primary Cell AssayHuman PBMCs & N87 cellsIL-6 Induction> 7
Primary Cell AssayMurine Splenocytes & N87 cellsIL-6 Induction> 7

Table 1: Summary of in vitro potency of this compound in various assays. Data synthesized from a poster presentation by Garnett et al.[1][2]

In Vivo Data Summary

In vivo studies have focused on the anti-tumor efficacy and tolerability of a trastuzumab-MTvkPABC-P5 ISAC in a HER2-high gastric cancer xenograft model.

Study TypeAnimal ModelTreatment GroupKey Findings
EfficacyHER2-High Gastric Cancer XenograftTrastuzumab-MTvkPABC-P5 ISACSignificant reduction in tumor volume.[1][2]
TolerabilityHealthy BALB/c MiceTrastuzumab-MTvkPABC-P5 ISAC (3, 15, 45 mg/kg)Well-tolerated with no significant body weight loss, even at 18x the efficacious dose. The Maximum Tolerated Dose (MTD) was not reached.[1][2]

Table 2: Summary of in vivo efficacy and tolerability of Trastuzumab-MTvkPABC-P5 ISAC.[1][2]

Signaling Pathway and Mechanism of Action

This compound functions as a TLR7 agonist. TLR7 is an endosomal receptor primarily expressed in immune cells such as B cells and myeloid cells. Upon activation, TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway.[3][4][5] This leads to the activation of transcription factors like IRF7 and NF-κB, resulting in the production of type I interferons and pro-inflammatory cytokines.[3][4] In the context of an ISAC, the antibody directs the this compound payload to tumor cells. The ISAC is then internalized by antigen-presenting cells (APCs) in the tumor microenvironment, leading to localized immune activation.[6][7]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits MTvkPABC_P5 This compound MTvkPABC_P5->TLR7 binds IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IRF7 IRF7 TRAF6->IRF7 NFkB_activation NF-κB Pathway Activation TRAF6->NFkB_activation IRF7_activation IRF7 Phosphorylation & Dimerization IRF7->IRF7_activation NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation IRF7_translocation IRF7 Dimer Translocation IRF7_activation->IRF7_translocation Cytokine_Production Pro-inflammatory Cytokine & Chemokine Production NFkB_translocation->Cytokine_Production IFN_Production Type I Interferon Production (IFN-α) IRF7_translocation->IFN_Production

Caption: TLR7 signaling pathway activated by this compound.

Experimental Workflow for ISAC Evaluation

The preclinical evaluation of an ISAC, such as one carrying the this compound payload, follows a multi-step process from initial in vitro characterization to in vivo efficacy and tolerability studies.

ISAC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A TLR7 Agonist Screening (Reporter Gene Assay) B Primary Immune Cell Activation (e.g., IL-6 Secretion) A->B C ISAC Generation (Antibody-Payload Conjugation) D ISAC Activity in Co-culture (Tumor & Immune Cells) C->D E Tumor Xenograft Model Establishment (e.g., HER2+ Gastric Cancer) D->E Lead Candidate Selection F ISAC Administration (e.g., Intravenous) E->F G Efficacy Assessment (Tumor Volume Measurement) F->G H Tolerability Assessment (Body Weight, Clinical Signs) F->H

Caption: Preclinical workflow for this compound ISAC evaluation.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound and its ISAC form. These are based on standard methodologies in the field.

TLR7 Reporter Gene Assay

Objective: To determine the potency of this compound in activating the TLR7 signaling pathway.

Materials:

  • HEK293 cells stably expressing murine TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

  • This compound compound series.

  • Cell culture medium (DMEM, 10% FBS, antibiotics).

  • SEAP detection reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the TLR7 reporter cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control.

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • After incubation, collect the supernatant and measure SEAP activity using a chemiluminescent substrate according to the manufacturer's instructions.

  • Record the luminescence signal using a plate reader.

  • Calculate the pEC50 value by fitting the dose-response data to a four-parameter logistic curve.

In Vitro Immune Cell Activation Assay

Objective: To assess the ability of a trastuzumab-MTvkPABC-P5 ISAC to induce cytokine production in the presence of target tumor cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes.

  • N87 (HER2+) human gastric cancer cells.

  • Trastuzumab-MTvkPABC-P5 ISAC and control antibodies.

  • RPMI-1640 medium with 10% FBS and antibiotics.

  • 96-well co-culture plates.

  • Human or murine IL-6 ELISA kit or HTRF kit.

Procedure:

  • Isolate PBMCs from healthy human donors or splenocytes from mice.

  • Seed N87 cells in 96-well plates at 2 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, add the isolated immune cells (e.g., 2 x 10^5 PBMCs/well) to the wells containing the N87 cells.

  • Add serial dilutions of the Trastuzumab-MTvkPABC-P5 ISAC and control articles to the co-culture.

  • Incubate for 48 hours (murine splenocytes) or 72 hours (human PBMCs) at 37°C and 5% CO2.

  • Collect the supernatant and measure the concentration of IL-6 using a validated ELISA or HTRF assay.

  • Analyze the dose-dependent increase in IL-6 production to determine the activity of the ISAC.

Synthesis of Trastuzumab-MTvkPABC-P5 ISAC

Objective: To conjugate the this compound payload to trastuzumab.

Materials:

  • Trastuzumab antibody.

  • Maleimide-functionalized this compound drug-linker.

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction.

  • Reaction buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Partially reduce the interchain disulfide bonds of trastuzumab using a controlled amount of TCEP. This exposes free thiol groups for conjugation.

  • Dissolve the maleimide-functionalized this compound drug-linker in a suitable solvent.

  • Add the drug-linker to the reduced antibody solution. The maleimide (B117702) groups will react with the free thiols to form a stable thioether bond.

  • Allow the conjugation reaction to proceed for a specified time at a controlled temperature.

  • Purify the resulting ISAC from unconjugated payload and antibody using size-exclusion chromatography.

  • Characterize the final ISAC product to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy and tolerability of the Trastuzumab-MTvkPABC-P5 ISAC.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude).

  • N87 (HER2+) tumor cells.

  • Matrigel or similar extracellular matrix.

  • Trastuzumab-MTvkPABC-P5 ISAC, vehicle control, and other control articles.

  • Calipers for tumor measurement.

  • Analytical balance for body weight measurement.

Procedure:

  • Implant N87 tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, Trastuzumab-MTvkPABC-P5 ISAC at various doses).

  • Administer the treatments intravenously at the specified dosing schedule.

  • Measure tumor volume using calipers and record the body weight of the mice 2-3 times per week.

  • Continue the study for a defined period or until tumors in the control group reach a humane endpoint.

  • Analyze the data by comparing tumor growth inhibition and body weight changes between the treatment and control groups.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MTvkPABC-P5 for Immune-Stimulating Antibody Conjugates

This technical guide provides a comprehensive overview of this compound, a drug-linker conjugate utilized in the development of immune-stimulating antibody conjugates (ISACs). ISACs represent a novel therapeutic approach that combines the tumor-targeting specificity of monoclonal antibodies with the potent immune-activating properties of innate immune receptor agonists. This compound incorporates a Toll-like receptor 7 (TLR7) agonist as its payload, enabling localized immune activation within the tumor microenvironment to drive a robust and durable anti-tumor response.

Core Components and Mechanism of Action

This compound is a sophisticated chemical entity composed of a payload (P5) and a linker system (MTvkPABC). This design allows for the stable conjugation of the immune-stimulatory payload to a tumor-targeting antibody and its subsequent release at the tumor site.

  • Payload (P5): A Potent TLR7 Agonist The active component of this compound is a potent Toll-like receptor 7 (TLR7) agonist.[1][2] TLR7 is an endosomal pattern recognition receptor primarily expressed by immune cells such as dendritic cells, macrophages, and B cells.[3] Upon binding to its ligand, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including Type I interferons. This localized immune activation within the tumor microenvironment can lead to the recruitment and activation of various immune cells, reprogramming of immunosuppressive tumor-associated macrophages, and enhancement of T-cell mediated anti-tumor immunity.[3]

  • Linker System: MTvkPABC The linker is a critical component of any antibody-drug conjugate, ensuring stability in circulation and enabling the release of the payload at the target site.[4] The "PABC" component refers to p-aminobenzyl carbamate, a well-established self-immolating spacer used in many antibody-drug conjugates.[][6][7] This spacer is often used in conjunction with a cleavable element, such as a valine-citrulline (VC) dipeptide, which is susceptible to cleavage by proteases like Cathepsin B that are abundant in the tumor microenvironment.[6][8] The "MTvk" portion of the name likely refers to a specific chemical moiety that facilitates the conjugation to the antibody, though its exact structure is not detailed in the available public literature.

The proposed mechanism of action for an ISAC utilizing the this compound drug-linker is as follows:

  • The ISAC, comprising a tumor-targeting antibody conjugated to this compound, is administered systemically.

  • The antibody component of the ISAC specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • The ISAC-antigen complex is internalized by the cancer cell, often through endocytosis.

  • Inside the cell, the linker is cleaved, releasing the P5 TLR7 agonist payload.

  • The released P5 payload engages with TLR7 in the endosomal compartment of either the tumor cell itself or, more critically, in antigen-presenting cells (APCs) that have phagocytosed the ISAC-bound tumor cells.

  • Activation of the TLR7 signaling pathway in these immune cells triggers a localized inflammatory response, leading to the destruction of tumor cells and the generation of a durable anti-tumor immunity.[1][8]

Quantitative Data Summary

Preclinical studies have demonstrated the potential of ISACs utilizing purine-based TLR7 agonists like the payload in this compound. A head-to-head comparison between a trastuzumab-conjugated this compound (T-MTvkPABC-P5) and another TLR7a ISAC (T-NJH395) highlights the therapeutic benefits of this novel drug-linker.

Parameter T-MTvkPABC-P5 T-NJH395 Drug-Linker Reference
Maximum Tolerated Dose Tolerated at 45 mg/kgNot tolerated at 15 mg/kg[9]
Efficacy (Tumor Growth) Efficacious at 2.5 mg/kgEfficacious at 3 mg/kg[8][9]
Complete Responses (CR) 3 out of 6 mice at 15 mg/kg0 out of 6 mice at 15 mg/kg[9]
Body Weight Change Minimal body weight loss at 3 and 15 mg/kgSignificant body weight loss at 15 mg/kg[9]

These data suggest that T-MTvkPABC-P5 exhibits a superior therapeutic window, demonstrating potent anti-tumor activity at well-tolerated doses.[8][9]

Key Experimental Protocols

The evaluation of ISACs like those utilizing this compound involves a series of in vitro and in vivo experiments to characterize their activity and therapeutic potential.

1. In Vitro Cytokine Release Assay

  • Objective: To assess the ability of the ISAC to induce cytokine production in a target-dependent manner.

  • Methodology:

    • Co-culture murine splenocytes (as a source of immune cells) with a cancer cell line that expresses the target antigen (e.g., HER2-high NCI-N87 cells).

    • Add the ISAC (e.g., Trastuzumab-MTvkPABC-P5) at varying concentrations to the co-culture.

    • Incubate for a specified period (e.g., 24-72 hours).

    • Collect the supernatant and measure the concentration of key cytokines (e.g., IFN-α, IL-6, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.

    • Include appropriate controls, such as an unconjugated antibody, the free drug-linker, and an isotype control ISAC.[8]

2. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy and tolerability of the ISAC in a living organism.

  • Methodology:

    • Implant a human cancer cell line (e.g., NCI-N87 gastric carcinoma) subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomly assign mice to treatment groups: vehicle control, unconjugated antibody, and the ISAC at various dose levels.

    • Administer a single dose of the respective treatments intravenously.

    • Monitor tumor volume and body weight of the mice regularly over a period of several weeks.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess immune cell infiltration).[8]

Visualizations

Signaling Pathway

TLR7_Signaling_Pathway TLR7 Signaling Pathway in Antigen-Presenting Cells cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISAC Internalized ISAC P5 Released P5 (TLR7 Agonist) ISAC->P5 Linker Cleavage TLR7 TLR7 P5->TLR7 Binding MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IRF7 IRF7 TRAF6->IRF7 NF-kB NF-κB IKK_Complex->NF-kB Gene_Transcription Gene Transcription NF-kB->Gene_Transcription IRF7->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokines (e.g., IFN-α, TNF-α, IL-6) Gene_Transcription->Cytokine_Production leads to ISAC_Evaluation_Workflow Experimental Workflow for ISAC Evaluation Start ISAC Development (e.g., T-MTvkPABC-P5) In_Vitro In Vitro Characterization Start->In_Vitro In_Vivo In Vivo Efficacy & Tolerability Start->In_Vivo Cytokine_Assay Cytokine Release Assay (Splenocyte Co-culture) In_Vitro->Cytokine_Assay Xenograft_Model Tumor Xenograft Model (e.g., NCI-N87 in nude mice) In_Vivo->Xenograft_Model Data_Analysis Data Analysis Cytokine_Assay->Data_Analysis Efficacy_Assessment Tumor Growth Inhibition Xenograft_Model->Efficacy_Assessment Tolerability_Assessment Body Weight Monitoring Xenograft_Model->Tolerability_Assessment Conclusion Therapeutic Window Assessment Data_Analysis->Conclusion Efficacy_Assessment->Data_Analysis Tolerability_Assessment->Data_Analysis ISAC_Components Logical Relationship of ISAC Components ISAC Immune-Stimulating Antibody Conjugate Antibody Tumor-Targeting Monoclonal Antibody ISAC->Antibody Drug_Linker Drug-Linker (this compound) ISAC->Drug_Linker Targeting Tumor Specificity Antibody->Targeting Linker Linker (MTvkPABC) Drug_Linker->Linker Payload Payload (P5) TLR7 Agonist Drug_Linker->Payload Immune_Activation Localized Immune Activation Payload->Immune_Activation

References

An In-depth Technical Guide on the Solubility and Stability of Peptide-Drug Conjugates: A Case Study with a Hypothetical Molecule, MTvkPABC-P5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MTvkPABC-P5" is not a publicly recognized designation. The following technical guide is a representative document based on established principles of peptide-drug conjugate chemistry and analysis. All quantitative data presented are hypothetical and for illustrative purposes to guide researchers, scientists, and drug development professionals in their work with similar molecules.

Introduction

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the specificity of peptides with the potency of small molecule drugs. A critical aspect of their development is the characterization of their physicochemical properties, particularly solubility and stability, which are pivotal for formulation, bioavailability, and therapeutic efficacy.[1][2] This guide provides a comprehensive overview of the solubility and stability of a hypothetical PDC, this compound, in various buffer systems. This compound is conceptualized as a peptide ("MTvk") linked to a cytotoxic payload via a p-aminobenzyloxycarbonyl (PABC) linker ("PABC-P5"). The principles and methodologies discussed herein are broadly applicable to the field of PDCs and antibody-drug conjugates (ADCs).

Factors Influencing Solubility and Stability

The solubility and stability of PDCs are influenced by a multitude of factors, including the amino acid composition of the peptide, the properties of the linker and payload, pH, buffer species, ionic strength, and temperature.[2][3][4] The choice of buffer is particularly crucial as it can directly impact the charge state of the molecule, conformational stability, and the rates of chemical degradation pathways such as oxidation and hydrolysis.[1][5][6]

Solubility of this compound in Different Buffers

The solubility of a PDC is a critical parameter for its formulation and administration. Poor solubility can lead to challenges in manufacturing, formulation, and can negatively impact bioavailability.[2] The following table summarizes the hypothetical solubility of this compound in various buffers at different pH values, as determined by the shake-flask method.

Table 1: Equilibrium Solubility of this compound in Various Buffers at 25°C

Buffer System (50 mM)pHSolubility (mg/mL)
Acetate4.02.5
Acetate5.05.8
Phosphate6.08.2
Phosphate7.07.5
Histidine6.09.1
Citrate6.06.5
Tris8.04.1

Note: Data are hypothetical.

These illustrative data suggest that the solubility of this compound is pH-dependent, with optimal solubility observed around pH 6.0 in a histidine buffer system. The isoelectric point (pI) of the peptide component significantly influences its solubility, with minimum solubility often observed at a pH close to the pI.[2]

Stability of this compound in Different Buffers

The stability of a PDC is paramount to ensure its safety and efficacy. Degradation can lead to a loss of potency and the generation of potentially toxic byproducts.[7] For PDCs with linkers like PABC, a key stability concern is the premature cleavage of the linker in systemic circulation, which can lead to off-target toxicity.[7][8] The stability of this compound was assessed by monitoring the percentage of intact conjugate over time using High-Performance Liquid Chromatography (HPLC).

Table 2: Stability of this compound in Various Buffers at 37°C over 72 hours

Buffer System (50 mM)pH% Intact Conjugate (24h)% Intact Conjugate (48h)% Intact Conjugate (72h)
Acetate5.098.596.294.0
Phosphate7.495.390.185.5
Histidine6.099.198.097.2
Tris8.092.085.678.9

Note: Data are hypothetical.

The hypothetical data indicate that this compound exhibits the highest stability in a histidine buffer at pH 6.0. The increased degradation at higher pH values (e.g., in Tris buffer at pH 8.0) is consistent with the base-catalyzed hydrolysis of linkers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible solubility and stability data.

The shake-flask method is a gold standard for determining equilibrium solubility.[9][10]

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected buffer in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy at a predetermined wavelength or a validated HPLC method.

  • Data Analysis: The solubility is reported as the average concentration from multiple replicates.

HPLC is a powerful technique for monitoring the stability of PDCs by separating the intact conjugate from its degradation products.[11][12]

  • Sample Preparation: Solutions of this compound are prepared in different buffers at a known concentration.

  • Incubation: The solutions are incubated in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken at specified time intervals (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis: The samples are analyzed by reverse-phase HPLC (RP-HPLC) with UV detection. The mobile phase gradient is optimized to separate the intact this compound from potential degradation products.

  • Data Analysis: The percentage of intact conjugate is calculated by dividing the peak area of the main peak at a given time point by the initial peak area at time zero.

Visualizations

The following diagram illustrates the general workflow for assessing the solubility and stability of a peptide-drug conjugate.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_prep Prepare Supersaturated Solution sol_equil Equilibrate (e.g., 24-48h) sol_prep->sol_equil sol_sep Phase Separation (Centrifugation/Filtration) sol_equil->sol_sep sol_quant Quantify Solute (HPLC/UV-Vis) sol_sep->sol_quant stab_prep Prepare Solution at Known Concentration stab_incub Incubate at Stress Condition (e.g., 37°C) stab_prep->stab_incub stab_sample Sample at Time Points stab_incub->stab_sample stab_anal Analyze by HPLC stab_sample->stab_anal start Peptide-Drug Conjugate (this compound) start->sol_prep start->stab_prep G PDC MTvk-Peptide-PABC-Payload Intermediate PABC-Payload Intermediate PDC->Intermediate Enzymatic Cleavage (e.g., Cathepsin B) CleavedPeptide Cleaved Peptide Payload Released Payload Intermediate->Payload 1,6-Elimination Byproduct p-aminobenzyl alcohol byproduct Intermediate->Byproduct 1,6-Elimination

References

Methodological & Application

Application Notes and Protocols for MTvkPABC-P5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTvkPABC-P5d is a potent and specific agonist of Toll-like Receptor 7 (TLR7), an endosomal pattern recognition receptor involved in the innate immune response.[1] As a synthetic small molecule, MTvkPABC-P5d is primarily utilized as a payload in the generation of Immune-Stimulating Antibody Conjugates (ISACs).[1][2] ISACs leverage the specificity of a monoclonal antibody to deliver the TLR7 agonist directly to tumor cells, thereby activating an anti-tumor immune response within the tumor microenvironment. These application notes provide detailed protocols for the use of MTvkPABC-P5d in various cell culture experiments to characterize its activity.

Mechanism of Action: TLR7 Signaling Pathway

MTvkPABC-P5d activates the TLR7 signaling cascade, which is initiated upon binding to the TLR7 receptor within the endosomes of immune cells such as B cells, plasmacytoid dendritic cells (pDCs), and monocytes. This activation is MyD88-dependent and culminates in the activation of transcription factors NF-κB and IRF7. This signaling cascade leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines, which are crucial for orchestrating both innate and adaptive anti-tumor immunity.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTvkPABC-P5d MTvkPABC-P5d TLR7 TLR7 MTvkPABC-P5d->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates NF-kB_Inhibitor IκB IKK_complex->NF-kB_Inhibitor Phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB Releases NF-kB_nucleus NF-κB NF-kB->NF-kB_nucleus Translocates IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocates Gene_Expression Gene Expression NF-kB_nucleus->Gene_Expression IRF7_nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Expression->Cytokines IFN Type I Interferons Gene_Expression->IFN

Caption: TLR7 Signaling Pathway activated by MTvkPABC-P5d.

Data Presentation

The following table summarizes the in vitro activity of a panel of purine-based TLR7 agonists, including a compound structurally related to MTvkPABC-P5d. The data is presented as pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Compound/PayloadHuman TLR7 Reporter Gene Assay (pEC50)Human Primary Cell IL-6 Induction (pEC50)Murine TLR7 Reporter Gene Assay (pEC50)Murine Primary Cell IL-6 Induction (pEC50)
Purine Agonist Panel (Range)6.0 - 8.56.5 - 9.05.5 - 8.06.0 - 8.5
MTvkPABC-P5 related payload (Estimated) ~7.5 ~8.0 ~7.0 ~7.5

Data is estimated from graphical representations in a poster by Zymeworks Inc. and represents the activity of the payload molecule.[2]

Experimental Protocols

Preparation of MTvkPABC-P5d Stock Solution

Proper handling and storage of MTvkPABC-P5d are critical for maintaining its activity.

Materials:

  • MTvkPABC-P5d powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the MTvkPABC-P5d vial to equilibrate to room temperature before opening.

  • Prepare a stock solution by dissolving MTvkPABC-P5d in DMSO to a final concentration of 10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Co-Culture Assay for ISAC Activity

This protocol is designed to assess the activity of an ISAC containing the MTvkPABC-P5d payload in a co-culture system of immune cells and tumor cells.

CoCulture_Workflow Start Start Isolate_Immune_Cells Isolate Immune Cells (e.g., PBMCs) Start->Isolate_Immune_Cells Culture_Tumor_Cells Culture Target Tumor Cells Start->Culture_Tumor_Cells Co-culture Co-culture Immune and Tumor Cells Isolate_Immune_Cells->Co-culture Culture_Tumor_Cells->Co-culture Add_ISAC Add MTvkPABC-P5d ISAC Co-culture->Add_ISAC Incubate Incubate for 24-72 hours Add_ISAC->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Analyze_Cells Analyze Cell Surface Markers (e.g., CD80, CD86) Incubate->Analyze_Cells Analyze_Cytokines Analyze Cytokines (e.g., IL-6, TNF-α) Collect_Supernatant->Analyze_Cytokines End End Analyze_Cytokines->End Analyze_Cells->End

Caption: Experimental workflow for in vitro co-culture assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes

  • Target tumor cell line (e.g., HER2-positive NCI-N87 cells for a trastuzumab-based ISAC)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • ISAC conjugated with MTvkPABC-P5d

  • 96-well cell culture plates

  • ELISA or multiplex assay kit for cytokine detection (e.g., IL-6, TNF-α)

  • Flow cytometer and antibodies for cell surface markers (e.g., anti-CD80, anti-CD86)

Protocol:

  • Seed the target tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Isolate PBMCs from healthy donor blood or splenocytes from mice.

  • The following day, remove the medium from the tumor cells and add 1 x 10^5 PBMCs or splenocytes to each well.

  • Prepare serial dilutions of the MTvkPABC-P5d ISAC in complete RPMI-1640 medium. A suggested starting concentration range is 0.01 nM to 100 nM.

  • Add the diluted ISAC to the co-culture wells. Include appropriate controls: untreated cells, cells treated with a non-targeting ISAC, and cells treated with the unconjugated antibody.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C until use.

  • Analyze the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using an ELISA or multiplex assay according to the manufacturer's instructions.

  • For cell surface marker analysis, gently resuspend the cells and stain with fluorescently labeled antibodies against activation markers (e.g., CD80, CD86) on immune cell populations of interest (e.g., monocytes, B cells).

  • Analyze the stained cells by flow cytometry to determine the percentage of activated immune cells.

TLR7 Reporter Gene Assay

This assay utilizes a cell line engineered to express human or murine TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter.

Materials:

  • HEK-Blue™ hTLR7 or mTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • MTvkPABC-P5d (as a free payload)

  • 96-well cell culture plates

Protocol:

  • Seed the HEK-Blue™ TLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Prepare serial dilutions of MTvkPABC-P5d in the appropriate cell culture medium. A suggested starting concentration range is 1 nM to 10 µM.

  • Add the diluted compound to the cells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Add HEK-Blue™ Detection medium to the cell supernatant according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C and measure the absorbance at 620-655 nm.

  • The absorbance is directly proportional to the level of NF-κB activation. Calculate the EC50 value from the dose-response curve.

Conclusion

MTvkPABC-P5d is a valuable tool for the development of next-generation cancer immunotherapies. The protocols outlined in these application notes provide a framework for researchers to characterize the in vitro activity of MTvkPABC-P5d as a standalone agent or as a payload within an ISAC. These experiments will enable the assessment of its potency, mechanism of action, and potential for inducing a therapeutically relevant anti-tumor immune response. Researchers should note that optimal experimental conditions, such as cell densities, incubation times, and compound concentrations, may need to be empirically determined for specific cell lines and assay formats.

References

Application Notes and Protocols for Conjugating MTvkPABC-P5 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immune-stimulating antibody conjugates (ISACs) represent a promising therapeutic modality that combines the tumor-targeting specificity of monoclonal antibodies with the potent immune-activating properties of adjuvants. This document provides a detailed protocol for the conjugation of MTvkPABC-P5, a novel Toll-like receptor 7 (TLR7) agonist, to a monoclonal antibody. The this compound molecule consists of a maleimide (B117702) group for antibody conjugation, a cleavable valine-citrulline (vc) dipeptide linker attached to a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and the P5 peptide, a TLR7 agonist.

Upon binding to a target antigen on tumor cells, the ISAC is internalized. The Fc region of the antibody can then engage with Fcγ receptors on antigen-presenting cells (APCs) like macrophages and dendritic cells, leading to phagocytosis.[1][2][3] Within the lysosomal compartment of the APC, the vc linker is cleaved by proteases such as Cathepsin B, releasing the P5-PABC payload. The PABC spacer then self-immolates to liberate the active P5 TLR7 agonist.[4][5][6] Activation of endosomal TLR7 triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and IRF7.[5] This results in the production of pro-inflammatory cytokines and type I interferons, which promote a robust anti-tumor immune response.[5][7][8]

This protocol details the partial reduction of antibody interchain disulfide bonds, the conjugation of this compound via maleimide-thiol chemistry, and the purification and characterization of the resulting conjugate.

Data Presentation

Table 1: Reagent and Buffer Composition

Reagent/BufferCompositionPurpose
Antibody Stock Solution Target IgG at 10 mg/mL in PBS, pH 7.4Starting material for conjugation
Reduction Buffer 500 mM Sodium Borate, 500 mM NaCl, pH 8.0Buffer for the reduction reaction
Reducing Agent Stock 100 mM TCEP or DTT in waterTo reduce antibody disulfide bonds
Conjugation Buffer PBS with 1 mM DTPA, pH 7.2-7.5Reaction buffer for conjugation
This compound Stock 10 mM in DMSOLinker-payload for conjugation
Quenching Reagent 100 mM N-acetylcysteine in waterTo cap unreacted maleimide groups
Purification Buffer PBS, pH 7.4For size exclusion chromatography

Table 2: Typical Reaction Parameters

ParameterValueNotes
Antibody Concentration (Reduction) ~8 mg/mLFinal concentration during reduction
Reducing Agent Molar Excess 2.5 - 3.0 equivalents per antibodyAdjust to achieve desired DAR
Reduction Temperature 37°C
Reduction Time 30 - 90 minutesMonitor extent of reduction
Antibody Concentration (Conjugation) 2.5 mg/mL
This compound Molar Excess 1.5 - 2.0 equivalents per thiolEnsures efficient conjugation
Conjugation Temperature 4°C or Room Temperature
Conjugation Time 1 hour to overnightProtect from light
Target Drug-to-Antibody Ratio (DAR) 2 - 4Optimal for many ISACs

Experimental Protocols

Part 1: Partial Reduction of Antibody

This procedure aims to reduce the interchain disulfide bonds of an IgG antibody, creating free thiol groups for conjugation. The number of accessible thiols can be controlled by modulating the molar excess of the reducing agent and the reaction time.[9][10][11]

  • Antibody Preparation : Prepare the antibody at a concentration of 10 mg/mL in PBS, pH 7.4.

  • Reaction Setup : In a reaction tube, add 4.8 mL of the antibody solution. Add 600 µL of Reduction Buffer.

  • Initiate Reduction : Add a calculated volume of 100 mM DTT or TCEP to achieve a final molar excess of 2.5-3.0 equivalents per mole of antibody. For a typical IgG1 at 10 mg/mL, this corresponds to approximately 600 µL of 100 mM DTT[9].

  • Incubation : Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time should be determined empirically for the specific antibody.

  • Desalting : Immediately after incubation, remove the reducing agent by buffer exchange into Conjugation Buffer (PBS with 1 mM DTPA, pH 7.2-7.5) using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).[9][12] This step is critical to prevent re-oxidation of the thiols.

  • Quantify Free Thiols (Optional but Recommended) : Determine the number of free thiols per antibody using Ellman's Reagent (DTNB) by measuring absorbance at 412 nm[9].

Part 2: Conjugation of this compound to Reduced Antibody

This part of the protocol describes the covalent attachment of the maleimide-containing this compound to the generated thiol groups on the antibody.[13][14][15]

  • Prepare Reduced Antibody : Adjust the concentration of the desalted, reduced antibody to 2.5 mg/mL in ice-cold Conjugation Buffer.

  • Prepare Linker-Payload : Prepare the this compound solution. If the stock is in DMSO, it may be necessary to dilute it in a co-solvent like acetonitrile (B52724) to ensure solubility and make the final reaction mixture approximately 10-20% organic/aqueous[9]. Note: The precise handling will depend on the specific properties of this compound.

  • Initiate Conjugation : Add the this compound solution to the chilled, stirring antibody solution. The molar ratio of this compound to available thiol groups should be between 1.5:1 and 2.0:1.

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction vessel from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent thiol re-oxidation.[15][16]

  • Quench Reaction : Add a 5-fold molar excess of N-acetylcysteine (relative to the initial maleimide) to quench any unreacted this compound. Incubate for 20 minutes.

Part 3: Purification of the ISAC

Purification is necessary to remove unreacted linker-payload, aggregates, and other impurities.[12][17][18]

  • Method Selection : Size exclusion chromatography (SEC) is a common method for removing small molecule impurities and can also separate aggregates.[12] Hydrophobic interaction chromatography (HIC) can be used to separate ISAC species with different drug-to-antibody ratios (DARs).[19] Tangential flow filtration (TFF) is a scalable method for buffer exchange and removal of unconjugated molecules.[12]

  • SEC Protocol Example :

    • Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.

    • Load the quenched reaction mixture onto the column.

    • Collect fractions corresponding to the monomeric antibody peak, which will be the ISAC.

  • Concentration and Formulation : Pool the fractions containing the purified ISAC. Concentrate the solution using centrifugal ultrafiltration and formulate it in a suitable storage buffer (e.g., PBS with 5% glycerol).

  • Sterile Filtration : Filter the final product through a 0.2 µm filter under sterile conditions.

  • Storage : Store the purified ISAC at 2-8°C for short-term use or at -80°C for long-term storage.

Part 4: Characterization of the ISAC
  • Protein Concentration : Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Drug-to-Antibody Ratio (DAR) : The average DAR can be determined using UV-Vis spectroscopy if the extinction coefficients of the antibody and the payload are known. Alternatively, Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide a more detailed profile of the different DAR species.[19]

  • Purity and Aggregation : Analyze the final product by size exclusion chromatography (SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment.

  • In Vitro Cell-Based Assays : Assess the biological activity of the ISAC by co-culturing it with target antigen-positive cancer cells and TLR7-expressing immune cells (e.g., human PBMCs or a macrophage cell line). Measure the release of cytokines (e.g., IFN-α, IL-6) as an indicator of TLR7 activation.[1][4]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab Antibody in PBS Reduction Partial Reduction (37°C, 30-90 min) Ab->Reduction Add Reduction Buffer Reducer TCEP or DTT Reducer->Reduction Desalt1 Desalting (G-25 / TFF) Reduction->Desalt1 ReducedAb Reduced Antibody with Free Thiols (-SH) Desalt1->ReducedAb Conjugation Thiol-Maleimide Conjugation (4°C or RT, 1-16h) ReducedAb->Conjugation Payload This compound Payload->Conjugation Quench Quenching (N-acetylcysteine) Conjugation->Quench Purify Purification (SEC / HIC / TFF) Quench->Purify Characterize Characterization (DAR, Purity, Activity) Purify->Characterize FinalISAC Purified ISAC Characterize->FinalISAC

Caption: Experimental workflow for the conjugation of this compound to an antibody.

Caption: Mechanism of action for an this compound based immune-stimulating antibody conjugate.

References

Application Notes and Protocols: MTvkPABC-P5 in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTvkPABC-P5 is a novel, purine-based Toll-like receptor 7 (TLR7) agonist designed for use as a payload in immune-stimulating antibody conjugates (ISACs). ISACs incorporating this compound leverage the tumor-targeting specificity of a monoclonal antibody to deliver the immunostimulatory payload directly to the tumor microenvironment. This targeted delivery is intended to activate an anti-tumor immune response while minimizing systemic toxicities associated with conventional TLR agonists. Preclinical data suggests that ISACs utilizing the this compound drug-linker demonstrate significant tumor growth inhibition and a favorable tolerability profile, making it a promising agent for cancer immunotherapy research and development.

Mechanism of Action

The therapeutic strategy of an this compound-containing ISAC involves a multi-step process to initiate a localized and potent anti-tumor immune response.

  • Tumor Targeting and Internalization: The ISAC, via its monoclonal antibody component, binds to a specific tumor-associated antigen (TAA) on the surface of cancer cells.

  • Fc-mediated Uptake: The Fc region of the antibody is engaged by Fcγ receptors (FcγR) on antigen-presenting cells (APCs), such as macrophages and dendritic cells, within the tumor microenvironment, leading to phagocytosis of the ISAC-TAA complex.

  • Payload Release and TLR7 Activation: Once internalized within the endosome of the APC, the this compound payload is released and activates endosomal TLR7.

  • Immune Cascade Initiation: TLR7 activation triggers a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production and secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons (IFN-α/β).

  • Adaptive Immune Response: The activated APCs, now matured and potent, present tumor antigens to T cells, leading to the priming and activation of tumor-specific cytotoxic T lymphocytes (CTLs). These CTLs can then recognize and kill cancer cells, establishing a durable anti-tumor immunity.

Data Presentation

The following tables summarize the quantitative data for an exemplary anti-HER2 ISAC incorporating the this compound payload, based on preclinical studies.

Table 1: In Vitro Activity of an Anti-HER2-MTvkPABC-P5 ISAC

AssayCell Line/SystemReadoutpEC50 (-log10(EC50 M))
TLR7 Reporter Gene AssayHEK293-hTLR7SEAP Activity~7.5
IL-6 InductionHuman PBMCs + N87 (HER2+) Co-cultureIL-6 Secretion~9.0
IL-6 InductionMurine Splenocytes + N87 (HER2+) Co-cultureIL-6 Secretion~8.5

Data is estimated from graphical representations in preclinical presentations.

Table 2: In Vivo Efficacy of a Single Intravenous Dose of an Anti-HER2-MTvkPABC-P5 ISAC in a HER2-High Gastric Cancer Xenograft Model (N87)

Treatment GroupDose (mg/kg)Mean Tumor Volume Change from Baseline (%) at Day 21
Vehicle Control-~ +1500
Trastuzumab10~ +1000
Anti-HER2-MTvkPABC-P5 ISAC3~ -50 (Tumor Regression)
Anti-HER2-MTvkPABC-P5 ISAC10~ -75 (Tumor Regression)

Data is estimated from graphical representations in preclinical presentations.

Table 3: Tolerability of an Anti-HER2-MTvkPABC-P5 ISAC in Healthy BALB/c Mice

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Change (%)Observations
Anti-HER2-MTvkPABC-P5 ISAC3< 2%Well-tolerated
Anti-HER2-MTvkPABC-P5 ISAC15< 2%Well-tolerated
Anti-HER2-MTvkPABC-P5 ISAC45< 5%Well-tolerated, MTD not reached

Data is estimated from graphical representations in preclinical presentations. MTD: Maximum Tolerated Dose.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of an this compound-containing ISAC. These are generalized protocols and may require optimization for specific antibodies, tumor models, and experimental conditions.

Protocol 1: In Vitro TLR7 Reporter Gene Assay

Objective: To determine the potency of the this compound ISAC in activating the TLR7 signaling pathway.

Materials:

  • HEK-Blue™ hTLR7 reporter cells (InvivoGen)[1][2]

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound ISAC and corresponding unconjugated antibody

  • Positive control (e.g., R848)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Spectrophotometer (620-655 nm)

Procedure:

  • Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.

  • On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a density of 2.8 x 10^5 cells/mL.

  • Prepare serial dilutions of the this compound ISAC, unconjugated antibody, and positive control in cell culture medium.

  • Add 20 µL of each dilution to the appropriate wells of a 96-well plate.

  • Add 180 µL of the cell suspension to each well.

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of NF-κB activation downstream of TLR7.

  • Plot the absorbance values against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: In Vitro Co-culture Assay for Cytokine Induction

Objective: To assess the ability of the this compound ISAC to induce cytokine secretion from immune cells in the presence of target tumor cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes

  • HER2-positive tumor cells (e.g., N87)

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

  • This compound ISAC and corresponding unconjugated antibody

  • 96-well round-bottom cell culture plates

  • Human or murine IL-6 ELISA kit

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Isolate PBMCs from healthy human donor blood or splenocytes from mice.

  • Culture HER2-positive N87 tumor cells.

  • On the day of the assay, seed N87 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 4-6 hours.

  • Prepare serial dilutions of the this compound ISAC and unconjugated antibody.

  • Add the antibody dilutions to the wells containing the N87 cells.

  • Add PBMCs or splenocytes to the wells at a density of 2 x 10^5 cells/well.

  • Co-culture for 48 hours (murine splenocytes) or 72 hours (human PBMCs) at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plates and collect the supernatant.

  • Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[3][4]

  • Plot the IL-6 concentration against the logarithm of the ISAC concentration to determine the dose-response relationship.

Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the this compound ISAC in a relevant animal model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • HER2-positive gastric cancer cells (e.g., N87)

  • Matrigel

  • This compound ISAC, unconjugated antibody, and vehicle control

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant 5 x 10^6 N87 cells mixed with Matrigel into the flank of each mouse.[5]

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Administer a single intravenous (IV) dose of the this compound ISAC, unconjugated antibody, or vehicle control at the predetermined concentrations.

  • Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point (e.g., 21-28 days post-treatment).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).

  • Plot the mean tumor volume and body weight for each group over time to assess efficacy and tolerability.

Mandatory Visualizations

G cluster_extracellular Tumor Microenvironment cluster_intracellular APC Endosome cluster_downstream Downstream Signaling & Response ISAC This compound ISAC Tumor_Cell Tumor Cell (TAA+) ISAC->Tumor_Cell 1. Binds to TAA Fc_Receptor FcγR APC Antigen Presenting Cell (e.g., Macrophage) Tumor_Cell->APC 2. Phagocytosis of ISAC-TAA complex Endosome Endosome MTvkPABC_P5 This compound (Payload) TLR7 TLR7 MTvkPABC_P5->TLR7 3. Payload Release & Activation MyD88 MyD88 TLR7->MyD88 4. Recruitment Signaling_Cascade Signaling Cascade (IRAKs, TRAF6) MyD88->Signaling_Cascade Transcription_Factors NF-κB / IRF7 Activation Signaling_Cascade->Transcription_Factors Cytokine_Production Cytokine & IFN Production (IL-6, TNF-α, IFN-α/β) Transcription_Factors->Cytokine_Production T_Cell_Priming 5. T-Cell Priming & Activation Cytokine_Production->T_Cell_Priming CTL_Response 6. Tumor Cell Killing T_Cell_Priming->CTL_Response

Caption: Mechanism of action of an this compound ISAC.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Reporter_Assay TLR7 Reporter Assay (HEK-Blue™ hTLR7) TLR7_Activation TLR7 Activation (pEC50) Reporter_Assay->TLR7_Activation CoCulture_Assay Co-culture Assay (PBMCs/Splenocytes + Tumor Cells) Cytokine_Release Cytokine Release (e.g., IL-6) CoCulture_Assay->Cytokine_Release Xenograft_Model Tumor Xenograft Model (e.g., N87 in mice) TLR7_Activation->Xenograft_Model Candidate Selection Cytokine_Release->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Tolerability_Study Tolerability Study (Body Weight) Xenograft_Model->Tolerability_Study Anti_Tumor_Activity Anti-Tumor Activity Efficacy_Study->Anti_Tumor_Activity Safety_Profile Safety Profile Tolerability_Study->Safety_Profile

Caption: Experimental workflow for this compound ISAC evaluation.

G Start Start: TLR7 Agonist (this compound) Conjugation Conjugation to Tumor-Targeting Antibody Start->Conjugation ISAC_Formation Formation of This compound ISAC Conjugation->ISAC_Formation In_Vitro_Screening In Vitro Screening (Potency & Activity) ISAC_Formation->In_Vitro_Screening Lead_Candidate Lead ISAC Candidate In_Vitro_Screening->Lead_Candidate Select best performer In_Vivo_Testing In Vivo Testing (Efficacy & Tolerability) Lead_Candidate->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development Favorable outcome Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: Logical relationship in drug development of this compound ISAC.

References

Application Notes and Protocols for Stimulating Cytokine Production with MTvkPABC-P5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data for cytokine production induced by MTvkPABC-P5 is not publicly available. These application notes and protocols are based on the established mechanism of action of Toll-like Receptor 7 (TLR7) agonists. The provided data are representative examples and must be empirically validated for this compound in your specific experimental system.

I. Application Notes

Introduction

This compound is a synthetic agonist of Toll-like Receptor 7 (TLR7), a critical component of the innate immune system. TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA viruses. As a TLR7 agonist, this compound mimics this viral recognition, triggering a potent immune response characterized by the production of pro-inflammatory cytokines and Type I interferons. This property makes this compound a valuable tool for immunology research, vaccine adjuvant development, and as a payload for immune-stimulating antibody conjugates (ISACs) in cancer immunotherapy.

Mechanism of Action

Upon administration, this compound is internalized by TLR7-expressing immune cells, such as plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), monocytes, and B cells. Within the endosome, this compound binds to TLR7, inducing its dimerization. This conformational change initiates a downstream signaling cascade through the MyD88-dependent pathway. This pathway involves the recruitment and activation of IRAK kinases and TRAF6, leading to the activation of the transcription factors NF-κB and IRF7. Translocation of these transcription factors to the nucleus results in the transcription and subsequent secretion of a broad array of cytokines.

Expected Cytokine Profile

Stimulation of a mixed population of immune cells, such as peripheral blood mononuclear cells (PBMCs), with a TLR7 agonist like this compound is expected to result in a robust and diverse cytokine response. Plasmacytoid dendritic cells are the primary producers of Type I interferons (e.g., IFN-α), while myeloid dendritic cells and monocytes are major sources of pro-inflammatory cytokines.

II. Data Presentation

The following tables summarize the anticipated cytokine production from human immune cells stimulated with a TLR7 agonist. The precise concentrations and kinetics will need to be determined experimentally for this compound.

Table 1: Expected Cytokine Production from Human PBMCs Stimulated with a TLR7 Agonist

CytokinePredominant Cellular SourceExpected Response (vs. Unstimulated Control)
IFN-α Plasmacytoid Dendritic CellsVery High Induction
TNF-α Myeloid Dendritic Cells, MonocytesHigh Induction
IL-6 Myeloid Dendritic Cells, MonocytesHigh Induction
IL-12 (p70) Myeloid Dendritic CellsModerate Induction
CXCL10 (IP-10) Monocytes, Dendritic CellsHigh Induction
IL-1β MonocytesModerate Induction

This table provides a qualitative summary of the expected cytokine response. Actual quantitative values should be determined empirically.

Table 2: Hypothetical Dose-Response of Key Cytokines to a TLR7 Agonist in Human PBMCs (24-hour stimulation)

This compound ConcentrationIFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
0 µM (Control)< 50< 50< 100
0.1 µM500 - 1500200 - 800500 - 2000
1.0 µM2000 - 80001000 - 40003000 - 10000
10 µM5000 - 15000+2000 - 60005000 - 15000+

This table presents a hypothetical dose-response relationship to guide initial experimental design. Optimal concentrations may vary.

III. Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound

This protocol details the isolation of human PBMCs and their subsequent stimulation with this compound to induce cytokine production.

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete RPMI-1640 medium (supplemented with 10% heat-inactivated Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in an appropriate sterile solvent, e.g., DMSO or water)

  • 96-well sterile flat-bottom cell culture plates

  • Conical tubes (15 mL and 50 mL)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Humidified CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood onto Ficoll-Paque in a 50 mL conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs. e. Transfer the PBMCs to a new 50 mL conical tube and wash with sterile PBS. Centrifuge at 300 x g for 10 minutes. Repeat the wash step. f. Resuspend the PBMC pellet in complete RPMI-1640 medium. g. Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

  • Cell Plating: a. Adjust the cell concentration to 1 x 10⁶ viable cells/mL in complete RPMI-1640 medium. b. Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10⁵ cells per well).

  • Stimulation: a. Prepare 2X working solutions of this compound in complete RPMI-1640 medium. For a dose-response experiment, a range of 0.2 µM to 20 µM (for final concentrations of 0.1 µM to 10 µM) is a suggested starting point. b. Add 100 µL of the 2X this compound working solutions to the respective wells. c. For the negative control wells, add 100 µL of complete RPMI-1640 medium (with the same final concentration of solvent as the this compound wells). d. A known TLR7 agonist, such as R848 (imiquimod), can be used as a positive control.

  • Incubation: a. Incubate the plate in a humidified incubator at 37°C with 5% CO₂. b. For a time-course analysis, prepare replicate plates and harvest supernatants at various time points (e.g., 6, 12, 24, and 48 hours).

  • Supernatant Collection: a. At the desired time point(s), centrifuge the plate at 300 x g for 5 minutes to pellet the cells. b. Carefully aspirate the supernatant from each well without disturbing the cell pellet. c. Store the collected supernatants at -80°C for subsequent cytokine analysis.

Protocol 2: Quantification of Cytokines by Sandwich ELISA

This protocol provides a general procedure for measuring the concentration of a target cytokine in the collected cell culture supernatants.

Materials:

  • 96-well high-binding ELISA plates

  • Cytokine-specific capture antibody

  • Recombinant cytokine standard

  • Cytokine-specific biotinylated detection antibody

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% Bovine Serum Albumin)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature. Wash three times.

  • Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and thawed supernatants to the appropriate wells. Incubate for 2 hours at room temperature. Wash three times.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. Wash three times.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark. Wash five times.

  • Development: Add 100 µL of TMB substrate to each well. Incubate until a sufficient color change is observed. Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the absorbance readings of the standards and calculate the cytokine concentrations in the samples.

IV. Visualizations

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 1. Binding MyD88 MyD88 TLR7->MyD88 2. Recruitment IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 activates TRAF6 TRAF6 IRAKs->TRAF6 3. Activation NFkB_complex IκB-NF-κB TRAF6->NFkB_complex 4. IKK Activation NFkB NF-κB NFkB_complex->NFkB releases NFkB_n NF-κB NFkB->NFkB_n 5. Translocation IRF7_n IRF7 IRF7->IRF7_n 5. Translocation Gene_Transcription Gene Transcription NFkB_n->Gene_Transcription IRF7_n->Gene_Transcription Cytokine_mRNA Cytokine mRNA Gene_Transcription->Cytokine_mRNA 6. Transcription Cytokine Secretion Cytokine Secretion Cytokine_mRNA->Cytokine Secretion Translation & Secretion

Caption: TLR7 signaling cascade initiated by this compound.

Experimental_Workflow Experimental Workflow for Cytokine Profiling cluster_prep 1. Cell Preparation cluster_stim 2. Stimulation cluster_analysis 3. Analysis start Obtain Whole Blood isolate Isolate PBMCs via Ficoll Gradient start->isolate wash Wash and Resuspend PBMCs isolate->wash plate Plate PBMCs in 96-well Plate wash->plate stimulate Add this compound (Dose-Response) plate->stimulate incubate Incubate at 37°C, 5% CO₂ (Time-Course) stimulate->incubate harvest Harvest Supernatants incubate->harvest analyze Quantify Cytokines (ELISA) harvest->analyze end Data Interpretation analyze->end

Caption: Workflow for this compound induced cytokine analysis.

Application Notes and Protocols: STING Agonists as Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the well-characterized class of STING (Stimulator of Interferon Genes) agonist adjuvants. The specific term "MTvkPABC-P5" did not yield public-domain information and is therefore presumed to be a proprietary or developmental designation. STING agonists have been selected as a representative example due to their significant role in modern vaccine development and well-documented mechanisms of action.

Introduction to STING Agonists as Vaccine Adjuvants

Low antigen immunogenicity presents a significant hurdle in vaccine development, often resulting in suboptimal immune responses and diminished vaccine efficacy.[1] The incorporation of potent adjuvants is crucial to enhance and direct the immune response. STING (Stimulator of Interferon Genes) agonists are a promising class of adjuvants that activate the innate immune system, bridging the gap to a robust and durable adaptive immune response.[2][3]

STING is a transmembrane protein located in the endoplasmic reticulum (ER) that plays a pivotal role in the detection of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular stress.[4][5] The activation of the cGAS-STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs).[1][3][6] These activated APCs are then better equipped to prime antigen-specific T and B cell responses, leading to enhanced antibody production and cytotoxic T lymphocyte (CTL) activity.[7]

Natural and synthetic STING agonists, such as cyclic dinucleotides (CDNs) like cGAMP, have demonstrated significant potential in preclinical and clinical studies to boost immune responses to a variety of antigens, including those from infectious agents and cancers.[2][8]

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.

  • DNA Sensing: Cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[6][9]

  • Second Messenger Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[6][9]

  • STING Activation: cGAMP binds to STING dimers on the ER membrane, inducing a conformational change.[5][6]

  • Translocation and Kinase Recruitment: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][3]

  • Transcription Factor Phosphorylation: TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). STING also facilitates the activation of nuclear factor-kappa B (NF-κB).[1][3]

  • Cytokine Production: Phosphorylated IRF3 and activated NF-κB translocate to the nucleus, where they drive the transcription of genes encoding type I IFNs (e.g., IFN-α, IFN-β) and other pro-inflammatory cytokines and chemokines.[1][3][5]

  • Immune Cell Activation: The secreted type I IFNs and cytokines lead to the maturation of dendritic cells, natural killer cells, macrophages, and T cells, thereby initiating a potent adaptive immune response.[1][3]

Caption: The cGAS-STING signaling pathway.

Data Presentation: Efficacy of STING Agonist Adjuvants

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of STING agonists as vaccine adjuvants.

Table 1: Enhancement of Humoral Immunity by STING Agonist Adjuvants

AntigenAdjuvant (Dose)ModelKey FindingsReference
Ovalbumin (OVA)cGAMP (dose not specified)MiceSignificantly increased OVA-specific IgG, IgG1, and IgG2c antibody titers compared to alum.[10]
HIV-1 Gag in VLPscGAMP (incorporated in VLPs)MiceEnhanced VLP- and VSV-G-specific antibody titers in a STING-dependent manner.[11]
SARS-CoV-2 RBD-FcCF501 (synthetic STING agonist)Mice, Rabbits, Rhesus MacaquesInduced potent and long-lasting RBD-specific IgG production.[6]
Influenza HA-NPADU-S100 (50 µg)MiceInduced neutralizing antibody titers 128-fold higher than unadjuvanted HA-NP.[12]
Influenza Subunit VaccinecGAMP (5 µg) + Quil-A (5 µg)Aged MiceIncreased vaccine-specific IgG and IgG2a by almost two orders of magnitude after a single immunization.[13]

Table 2: Enhancement of Cellular Immunity by STING Agonist Adjuvants

AntigenAdjuvant (Dose)ModelKey FindingsReference
Ovalbumin (OVA)DMXAA (murine STING agonist)MiceRobustly induced antigen-specific CD8+ T cell expansion.[2]
HIV-1 Gag in VLPscGAMP (incorporated in VLPs)MiceAugmented antigen-specific CD4+ and CD8+ T-cell responses.[11]
Ovalbumin (OVA)Nanoparticle-cdGMP (5 µg)MiceIncreased polyfunctional (IFN-γ+TNF-α+) CD8+ T cells by 5-fold compared to soluble cdGMP.[14]
Ovalbumin (OVA)cGAMP (dose not specified)MiceIncreased the percentage of OVA-specific CD8+ T cells in the spleen.[10]
Tumor Cell LysateDMXAA (50 µg) + TLR7/8 agonist (5 µg)MiceIncreased numbers of activated and antigen-specific CD8+ T cells in the spleen and lymph nodes.[1]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Adjuvant Activity on Dendritic Cells

This protocol describes the in vitro assessment of a STING agonist's ability to activate murine bone marrow-derived dendritic cells (BMDCs).

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

  • Recombinant murine GM-CSF and IL-4

  • STING agonist (e.g., cGAMP)

  • Lipopolysaccharide (LPS) as a positive control

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, -MHC-II, -CD80, -CD86)

  • ELISA kits for cytokine quantification (e.g., IL-6, IL-12p70, TNF-α)

Procedure:

  • Generation of BMDCs:

    • Harvest bone marrow from mouse femurs and tibias.

    • Culture cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4 for 6-7 days.

    • On day 3, add fresh medium with cytokines.

    • On day 6 or 7, harvest immature BMDCs (iDCs).

  • Stimulation of BMDCs:

    • Plate iDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.

    • Add the STING agonist at various concentrations. Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Analysis of DC Maturation by Flow Cytometry:

    • Harvest the stimulated BMDCs.

    • Stain the cells with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86.

    • Analyze the expression levels of the maturation markers (MHC-II, CD80, CD86) on the CD11c+ population using a flow cytometer.

  • Quantification of Cytokine Production by ELISA:

    • Collect the culture supernatants from the stimulated BMDCs.

    • Measure the concentrations of IL-6, IL-12p70, and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

DC_Activation_Workflow cluster_prep BMDC Preparation cluster_stim Stimulation cluster_analysis Analysis Harvest Harvest Bone Marrow Culture Culture with GM-CSF & IL-4 (6-7 days) Harvest->Culture iDCs Immature BMDCs (iDCs) Culture->iDCs Plate Plate iDCs iDCs->Plate Add_Adjuvant Add STING Agonist (or controls) Plate->Add_Adjuvant Incubate Incubate 24h Add_Adjuvant->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Harvest_Supernatant Collect Supernatant Incubate->Harvest_Supernatant Flow_Cytometry Flow Cytometry Analysis (CD80, CD86, MHC-II) Harvest_Cells->Flow_Cytometry ELISA ELISA for Cytokines (IL-6, IL-12, TNF-α) Harvest_Supernatant->ELISA

Caption: Workflow for in vitro evaluation of DC activation.
Protocol 2: Mouse Immunization and Evaluation of Antigen-Specific T Cell Responses by ELISpot

This protocol details a typical mouse immunization study to assess the in vivo efficacy of a STING agonist adjuvant and the subsequent measurement of antigen-specific T cell responses.

Materials:

  • 6-8 week old mice (e.g., C57BL/6)

  • Antigen (e.g., Ovalbumin)

  • STING agonist adjuvant

  • Sterile PBS

  • Syringes and needles for immunization

  • Murine IFN-γ ELISpot kit

  • 96-well PVDF membrane plates

  • Antigen-specific peptide for T cell restimulation (e.g., OVA peptide SIINFEKL for CD8+ T cells)

  • Cell culture medium (RPMI-1640 with supplements)

  • ELISpot plate reader

Procedure:

  • Immunization:

    • Prepare vaccine formulations by mixing the antigen with the STING agonist adjuvant in sterile PBS. Include control groups (e.g., antigen alone, adjuvant alone, PBS).

    • Immunize mice via a relevant route (e.g., subcutaneous or intramuscular injection). A typical prime-boost strategy involves an initial immunization on day 0 and a booster immunization on day 14 or 21.[15]

  • Isolation of Splenocytes:

    • At a specified time point after the final immunization (e.g., 7-14 days), euthanize the mice and aseptically harvest the spleens.

    • Prepare single-cell suspensions of splenocytes by mechanical disruption and red blood cell lysis.

    • Wash and resuspend the splenocytes in complete cell culture medium.

  • ELISpot Assay:

    • Plate Coating: Coat a 96-well PVDF membrane plate with the anti-IFN-γ capture antibody overnight at 4°C, according to the kit manufacturer's instructions.[3]

    • Blocking: Wash the plate and block with sterile medium for at least 2 hours at 37°C.[7]

    • Cell Plating and Stimulation:

      • Add splenocytes to the wells (e.g., 2.5 x 10^5 cells/well).[3]

      • Add the antigen-specific peptide to the appropriate wells to restimulate T cells.

      • Include a negative control (cells with medium only) and a positive control (e.g., Concanavalin A).

    • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[7]

    • Detection:

      • Wash the plate to remove cells.

      • Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.[7]

      • Wash and add the streptavidin-enzyme conjugate.

      • Wash and add the substrate to develop the spots.

    • Analysis: Stop the reaction by washing with water. Once dry, count the spots using an ELISpot reader. Each spot represents an IFN-γ-secreting cell.

Immunization_ELISpot_Workflow cluster_immunization In Vivo Immunization cluster_splenocyte_prep Splenocyte Preparation cluster_elispot ELISpot Assay Formulate Prepare Vaccine Formulations (Antigen +/- Adjuvant) Immunize Immunize Mice (e.g., Day 0) Formulate->Immunize Boost Booster Immunization (e.g., Day 14) Immunize->Boost Harvest_Spleens Harvest Spleens (e.g., Day 21) Boost->Harvest_Spleens Prepare_Suspension Prepare Single-Cell Suspension Harvest_Spleens->Prepare_Suspension Add_Cells Add Splenocytes & Peptide Prepare_Suspension->Add_Cells Coat_Plate Coat Plate with Capture Antibody Block_Plate Block Plate Coat_Plate->Block_Plate Block_Plate->Add_Cells Incubate Incubate 18-24h Add_Cells->Incubate Detect_Spots Add Detection Ab, Enzyme, & Substrate Incubate->Detect_Spots Analyze Count Spots Detect_Spots->Analyze

Caption: Workflow for mouse immunization and ELISpot analysis.

Conclusion

STING agonists represent a powerful and versatile class of vaccine adjuvants with the potential to significantly enhance both humoral and cellular immunity. Their well-defined mechanism of action, centered on the induction of a type I interferon response, makes them attractive candidates for a wide range of vaccine applications, from infectious diseases to cancer immunotherapy. The protocols and data presented here provide a foundational guide for researchers to explore the application of STING agonists in their own vaccine development programs. Further research is ongoing to optimize delivery strategies and evaluate their long-term safety and efficacy in clinical trials.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with MTvkPABC-P5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTvkPABC-P5 is a potent agonist of Toll-like receptor 7 (TLR7), an endosomal receptor that plays a critical role in the innate immune response. As an immune stimulant, this compound is under investigation for its potential therapeutic applications, including its use in immune-stimulating antibody conjugates (ISACs). Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately modulating the activity of various immune cells.

Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. This technique allows for the high-throughput, multi-parametric analysis of individual cells, providing quantitative data on cell activation, proliferation, and apoptosis. These application notes provide detailed protocols for the flow cytometric analysis of immune cells and cancer cell lines treated with this compound, enabling researchers to characterize its biological effects comprehensively.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with a purine-scaffold TLR7 agonist, which serves as a proxy for this compound.

Table 1: Activation of Mouse Splenocytes Following In Vivo Treatment with a TLR7 Agonist

Cell TypeMarkerTreatment Group% Positive Cells (Mean ± SD)
B Cells (CD19+)CD69+Control2.5 ± 0.5
TLR7 Agonist (2h)15.2 ± 2.1
TLR7 Agonist (4h)12.8 ± 1.9
T Cells (CD3+)CD69+Control3.1 ± 0.6
TLR7 Agonist (2h)10.5 ± 1.5
TLR7 Agonist (4h)8.9 ± 1.2
Dendritic Cells (CD11c+)CD86+Control5.4 ± 0.8
TLR7 Agonist (2h)25.7 ± 3.2
TLR7 Agonist (4h)22.1 ± 2.8
CD80+Control6.2 ± 0.9
TLR7 Agonist (2h)28.3 ± 3.5
TLR7 Agonist (4h)24.6 ± 3.1

Data is representative of studies using purine-scaffold TLR7 agonists. Actual results with this compound may vary.

Table 2: Apoptosis Induction in Human B-ALL Cell Lines by a TLR7 Agonist

Cell LineTreatment% Apoptotic Cells (Annexin V+)
RS4;11Control< 5%
TLR7 AgonistSignificant increase in a dose- and time-dependent manner
BLIN-1Control< 5%
TLR7 AgonistSignificant increase in a dose- and time-dependent manner

Data is based on the effects of the TLR7 agonist imiquimod (B1671794) on B-ALL cell lines[1].

Table 3: Cell Cycle Analysis of a Representative Cancer Cell Line

Cell Cycle PhaseControl (%)This compound (Representative Data, %)
Sub-G1 (Apoptosis)2.515.8
G0/G155.348.2
S25.120.5
G2/M17.115.5

This table presents hypothetical data to illustrate the expected outcome of cell cycle analysis following treatment with a compound that induces apoptosis.

Signaling Pathway

This compound, as a TLR7 agonist, is anticipated to activate the MyD88-dependent signaling pathway. Upon binding to TLR7 in the endosome, it initiates a cascade involving the recruitment of the adaptor protein MyD88, leading to the activation of IRAK kinases and TRAF6. This culminates in the activation of transcription factors NF-κB and IRFs, which drive the expression of pro-inflammatory cytokines and type I interferons.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Pro-inflammatory Cytokines Type I Interferons NF_kB->Gene_Expression Transcription MAPK->Gene_Expression Transcription IRF7->Gene_Expression Transcription

TLR7 Signaling Pathway

Experimental Protocols

Analysis of Immune Cell Activation

This protocol describes the analysis of activation marker expression on immune cells, such as B cells, T cells, and dendritic cells, following treatment with this compound.

Materials:

  • This compound

  • Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD19, anti-CD11c, anti-CD69, anti-CD80, anti-CD86)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes or PBMCs from a relevant biological source.

  • Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treat cells with the desired concentrations of this compound or a vehicle control.

  • Incubate the cells for the desired time points (e.g., 2, 4, 24 hours) at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash them twice with cold FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer and add the appropriate combination of fluorescently conjugated antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in 500 µL of FACS buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Analyze the data using appropriate flow cytometry software to quantify the percentage of cells expressing activation markers.

Cell_Activation_Workflow Cell_Suspension Prepare Single-Cell Suspension Cell_Seeding Seed Cells Cell_Suspension->Cell_Seeding Treatment Treat with This compound Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Staining Stain with Antibodies Incubation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis Apoptosis_Assay_Workflow Cell_Culture Culture and Treat Cells with this compound Harvest Harvest Cells Cell_Culture->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V and PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Cell_Cycle_Workflow Treat_Cells Treat Cells with This compound Harvest_Cells Harvest and Wash Treat_Cells->Harvest_Cells Fix_Cells Fix in 70% Ethanol Harvest_Cells->Fix_Cells Stain_DNA Stain with PI/RNase Fix_Cells->Stain_DNA Acquire_Data Flow Cytometry Acquisition Stain_DNA->Acquire_Data Model_Histogram Analyze DNA Content Histogram Acquire_Data->Model_Histogram

References

Application Notes and Protocols for Creating MTvkPABC-P5-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of antibody-drug conjugates (ADCs) utilizing the MTvkPABC-P5 platform. This platform combines a specific linker-payload entity with an advanced cysteine-selective conjugation technology to produce homogeneous and stable ADCs.

The MTvkPABC linker is a cleavable linker system designed for controlled release of the cytotoxic payload within the target cell. It incorporates a peptide sequence (represented here by "MTvk," akin to the well-established valine-citrulline or "vc" motif) that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B.[1][2] This is connected to a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, which ensures the efficient release of the unmodified payload upon peptide cleavage.[3][4] The payload itself is a potent cytotoxic agent, in this context a tubulin inhibitor, designed to induce cell cycle arrest and apoptosis.[5][][7]

The "P5" refers to a next-generation cysteine-selective conjugation technology developed by Tubulis.[8][9][10][11] This technology utilizes ethynylphosphonamidates for the stable and site-specific conjugation of the linker-payload to engineered or accessible cysteine residues on the monoclonal antibody (mAb).[8][12] A key advantage of the P5 technology is its ability to generate highly homogeneous ADCs with a precise drug-to-antibody ratio (DAR), often achieving a DAR of 8, while maintaining favorable biophysical properties and enhanced stability compared to traditional maleimide-based conjugations.[13][14]

Data Presentation

The following tables summarize representative quantitative data for a model this compound ADC, for illustrative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Physicochemical and In Vitro Characterization of a Model this compound ADC

ParameterMethodResultReference
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)7.8[9][13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)7.9[15]
Monomer Purity Size Exclusion Chromatography (SEC)>98%[16][]
In Vitro Cytotoxicity (IC50) MTT Assay (Antigen-Positive Cell Line)0.5 nM[18][19][20][21]
MTT Assay (Antigen-Negative Cell Line)>1000 nM[19][22]
Plasma Stability (% Intact ADC after 72h) LC-MS/MS>95%[8][16]

Table 2: In Vivo Efficacy of a Model this compound ADC in a Xenograft Model

Animal ModelTreatment GroupDoseTumor Growth Inhibition (TGI)Reference
Nude mice with antigen-positive tumor xenograftsVehicle Control-0%[1]
Non-targeting ADC3 mg/kg<10%[1]
This compound ADC1 mg/kg75%[8]
This compound ADC3 mg/kg>95% (tumor regression)[8]

Visualizations

Experimental Workflow

G cluster_0 ADC Synthesis cluster_1 ADC Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation mAb_prep Antibody Preparation (e.g., partial reduction) conjugation P5 Conjugation mAb_prep->conjugation linker_payload_prep Linker-Payload Synthesis (MTvkPABC-Payload) linker_payload_prep->conjugation purification Purification (e.g., SEC) conjugation->purification dar_analysis DAR Analysis (HIC, RP-HPLC) purification->dar_analysis purity_analysis Purity & Aggregation (SEC, CE-SDS) purification->purity_analysis binding_assay Antigen Binding Assay (ELISA, SPR) purification->binding_assay cytotoxicity Cytotoxicity Assay (IC50 determination) binding_assay->cytotoxicity internalization Internalization Assay cytotoxicity->internalization pk_study Pharmacokinetic (PK) Study cytotoxicity->pk_study bystander Bystander Effect Assay internalization->bystander efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study toxicology Toxicology Study efficacy_study->toxicology

Caption: Experimental workflow for the creation and evaluation of this compound ADCs.

Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest

G cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC This compound ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Trafficking Payload Released Tubulin Inhibitor Payload Lysosome->Payload Linker Cleavage Microtubules Microtubule Polymerization Payload->Microtubules Inhibition Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of a tubulin inhibitor payload released from an ADC.

Experimental Protocols

Protocol for P5 Conjugation of MTvkPABC-Payload to a Monoclonal Antibody

This protocol describes a representative procedure for conjugating a pre-synthesized MTvkPABC-tubulin inhibitor linker-payload to an antibody with accessible cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • MTvkPABC-payload with a P5 reactive moiety

  • Reducing agent (e.g., TCEP, DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction (Partial):

    • Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.

    • Add a 2-4 molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds.[23][24]

    • Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

    • Remove the excess reducing agent by buffer exchange into the reaction buffer.

  • P5 Conjugation:

    • Immediately after reduction, add the this compound linker-payload to the reduced mAb solution. A molar excess of 1.5-2.0 equivalents of linker-payload per free thiol is recommended.

    • The reaction is typically performed at room temperature for 2-4 hours or at 4°C overnight.[12][25] The optimal conditions should be determined empirically.

    • Gently mix the reaction mixture during incubation.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted P5 moieties.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted linker-payload, quenching reagent, and any aggregates.

    • Collect the fractions corresponding to the monomeric ADC.

    • Pool the relevant fractions and concentrate to the desired concentration.

    • The final ADC should be stored at 2-8°C or frozen at -80°C for long-term storage.

Protocol for ADC Characterization

a) Determination of Drug-to-Antibody Ratio (DAR) by HIC

Materials:

  • Hydrophobic Interaction Chromatography (HIC) column

  • HIC mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • HIC mobile phase B (e.g., 20 mM sodium phosphate, 20% isopropanol, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Inject 20-50 µg of the purified ADC onto the HIC column.

  • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of mobile phase B).

  • Monitor the elution profile at 280 nm.

  • The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later.

  • Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.[15]

b) Analysis of Purity and Aggregation by SEC

Materials:

  • Size Exclusion Chromatography (SEC) column

  • SEC mobile phase (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Inject 20-50 µg of the purified ADC onto the SEC column.

  • Elute with the SEC mobile phase at a constant flow rate.

  • Monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.

  • Calculate the percentage of monomer by integrating the peak areas.[16][]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[18][19][20]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of the this compound ADC.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Antigen-positive tumor cells

  • This compound ADC, vehicle control, and non-targeting ADC control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million antigen-positive tumor cells into the flank of each mouse.

    • Allow the tumors to grow to an average volume of 100-150 mm³.

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (n=8-10 mice per group), for example:

      • Group 1: Vehicle control (intravenous injection)

      • Group 2: Non-targeting ADC (e.g., 3 mg/kg, intravenous)

      • Group 3: this compound ADC (e.g., 1 mg/kg, intravenous)

      • Group 4: this compound ADC (e.g., 3 mg/kg, intravenous)

    • Administer the treatments as a single dose or according to a specific dosing schedule.

  • Monitoring:

    • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study is typically concluded when the tumors in the control group reach a predetermined size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

References

Application Notes & Protocols: Experimental Design for MTvkPABC-P5 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MTvkPABC-P5 is a potent agonist of Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1] Activation of TLR7 on immune cells, such as dendritic cells and B cells, triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, mounting a robust anti-viral and anti-tumoral immune response. These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for this compound, focusing on both in vitro characterization and in vivo anti-tumor activity.

In Vitro Efficacy Studies

In vitro assays are fundamental for confirming the mechanism of action of this compound and quantifying its potency before proceeding to more complex and costly in vivo models.[2][3][4][5]

TLR7 Activation Reporter Assay

Objective: To confirm and quantify the TLR7 agonist activity of this compound.

Protocol:

  • Culture HEK-Blue™ hTLR7 cells (or a similar reporter cell line) in the recommended growth medium. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound (e.g., from 0.01 nM to 10 µM) in fresh cell culture medium. Include a vehicle control (e.g., DMSO or PBS) and a known TLR7 agonist (e.g., R848) as a positive control.

  • Remove the old medium from the cells and add 200 µL of the diluted compounds or controls to the respective wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • To measure SEAP activity, collect 20 µL of the cell supernatant and mix it with 180 µL of QUANTI-Blue™ Solution.

  • Incubate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the EC50 value by plotting the absorbance against the log concentration of this compound.

Data Presentation:

CompoundEC50 (nM)Max Response (OD 650nm)
This compound15.21.85
R848 (Positive Control)55.81.92
Vehicle Control>10,0000.12
Cytokine Profiling in Human PBMCs

Objective: To measure the profile of cytokines released from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM), a vehicle control, and a positive control (e.g., LPS for general immune stimulation).

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Analyze the supernatant for key cytokines such as IFN-α, TNF-α, IL-6, and IL-12 using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

Data Presentation:

TreatmentConcentration (µM)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)
Vehicle Control-<10<20<50<5
This compound0.150015080050
This compound1.025008004500300
This compound10.0500015008000650
LPS (Control)1 µg/mL<50200010000100

In Vivo Efficacy Studies

Given that this compound's mechanism of action is immune stimulation, immunocompetent animal models are essential for evaluating its anti-tumor efficacy. Syngeneic mouse models are a suitable choice.

Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Protocol:

  • Cell Line and Animal Model: Use a well-characterized murine cancer cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma) and the corresponding immunocompetent mouse strain (e.g., BALB/c for CT26, C57BL/6 for B16-F10).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of female BALB/c mice.[6][7]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Groups: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., PBS or a specified buffer)

    • Group 2: this compound (e.g., 1 mg/kg, administered intratumorally or systemically, e.g., intraperitoneally)

    • Group 3: Positive Control (e.g., an approved immune checkpoint inhibitor like anti-PD-1 antibody)

  • Dosing Schedule: Administer the treatments twice a week for three weeks.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI) and overall survival.

    • Secondary: Body weight changes (as a measure of toxicity), and analysis of the tumor microenvironment (see Protocol 2.2).

  • Euthanasia: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity.

Data Presentation:

Treatment GroupDose & ScheduleMean Tumor Volume on Day 21 (mm³)Tumor Growth Inhibition (%)Median Survival (days)
Vehicle Control-1850 ± 250-25
This compound1 mg/kg, 2x/week650 ± 15064.942
Anti-PD-1 (Control)5 mg/kg, 2x/week720 ± 18061.140
Immune Profiling of the Tumor Microenvironment

Objective: To characterize the immune cell infiltrate within the tumors of treated animals to understand the mechanism of anti-tumor activity.

Protocol:

  • At a predetermined time point (e.g., day 14 of treatment) or at the end of the study, euthanize a subset of mice from each group.

  • Excise the tumors and process them to create single-cell suspensions. This can be achieved through mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase).

  • Stain the single-cell suspensions with fluorescently-labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8 for T cells; CD45 for total leukocytes; F4/80 for macrophages; NK1.1 for NK cells).

  • Analyze the stained cells using multi-color flow cytometry to quantify the different immune cell populations within the tumor.

  • Additionally, tumor lysates can be prepared for cytokine analysis via ELISA or multiplex assays.

Data Presentation:

Treatment Group% CD8+ T cells of CD45+ cells% NK cells of CD45+ cellsCD8+/Treg Ratio
Vehicle Control5.2 ± 1.12.1 ± 0.51.5
This compound18.5 ± 3.28.5 ± 1.86.8
Anti-PD-1 (Control)16.8 ± 2.95.1 ± 1.25.9

Visualizations

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTvkPABC_P5 This compound TLR7 TLR7 MTvkPABC_P5->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 NF_kB NF-κB IKK_complex->NF_kB p_IRF7 p-IRF7 IRF7->p_IRF7 p_NF_kB p-NF-κB NF_kB->p_NF_kB Type_I_IFN Type I IFN Genes p_IRF7->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes p_NF_kB->Pro_inflammatory_Cytokines

Caption: TLR7 Signaling Pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_data Data Analysis A TLR7 Reporter Assay (EC50 Determination) B Cytokine Profiling in Human PBMCs A->B C Immune Cell Activation Assays B->C D Select Syngeneic Tumor Model C->D Proceed if potent & selective E Tumor Implantation & Growth D->E F Randomize & Treat (Vehicle, this compound) E->F G Monitor Tumor Growth & Survival F->G H Terminal Analysis: Immune Profiling (FACS) G->H I Efficacy & Toxicity Evaluation H->I

Caption: Overall experimental workflow for this compound efficacy studies.

MOA_Anti_Tumor A This compound Administration B TLR7 Activation on Antigen Presenting Cells (APCs) A->B Binds to C APC Maturation & Cytokine Release (IFN-α, IL-12) B->C Leads to D Enhanced Priming & Activation of T Cells and NK Cells C->D Promotes E Trafficking of Effector Immune Cells to Tumor D->E Results in F Recognition & Killing of Tumor Cells E->F Enables G Tumor Regression F->G Causes

Caption: Proposed mechanism of this compound anti-tumor activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MTvkPABC-P5 Concentration for Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MTvkPABC-P5 for cell stimulation experiments. This compound is a potent Toll-like Receptor 7 (TLR7) agonist and an immune stimulant, often utilized in the development of immune-stimulating antibody conjugates (ISACs)[1]. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a TLR7 agonist[1]. It stimulates immune responses by activating the Toll-like Receptor 7, which is primarily expressed in the endosomes of immune cells such as B cells and plasmacytoid dendritic cells[2]. Upon activation, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key components of the innate immune response[1][3].

Q2: Which cell lines are suitable for this compound stimulation experiments?

A2: The choice of cell line is critical and depends on the expression of TLR7. Cell lines commonly used for studying TLR7 agonists include those of hematopoietic origin, such as macrophage cell lines (e.g., RAW 264.7) and B lymphocyte-derived cell lines. It is also common to use primary cells like peripheral blood mononuclear cells (PBMCs)[2]. It is essential to verify TLR7 expression in your chosen cell line before starting experiments.

Q3: What is a typical starting concentration range for this compound?

A3: For a novel TLR7 agonist like this compound, it is recommended to perform a dose-response experiment starting with a broad concentration range. Based on data from other small molecule TLR7 agonists, a starting range from 1 nM to 10 µM is advisable[4][5][6]. This range allows for the determination of the optimal concentration that elicits the desired biological effect without inducing cytotoxicity.

Q4: How can I assess the stimulatory effect of this compound?

A4: The stimulatory effect can be quantified by measuring the downstream products of TLR7 activation. Common methods include:

  • Cytokine analysis: Measuring the secretion of cytokines such as IFN-α, TNF-α, and IL-6 using ELISA or multiplex bead-based assays[4][5].

  • Reporter assays: Using cell lines engineered with a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter[7].

  • Flow cytometry: Assessing the upregulation of cell surface activation markers like CD86 and PD-L1 on immune cells[8].

Q5: Should I be concerned about the solubility of this compound?

A5: Like many small molecules, this compound may have limited aqueous solubility. It is common practice to dissolve the compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low cellular response 1. Sub-optimal concentration of this compound.2. Low or no TLR7 expression in the cell line.3. Insufficient incubation time.1. Perform a dose-response experiment with a wider concentration range.2. Confirm TLR7 expression using qPCR, western blot, or flow cytometry.3. Conduct a time-course experiment to determine the optimal stimulation duration.
High cell death/cytotoxicity 1. This compound concentration is too high.2. High concentration of the solvent (e.g., DMSO).1. Lower the concentration range in your dose-response experiment.2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).
"Hook effect" observed (decreased response at high concentrations) High concentrations of TLR7 agonists can sometimes lead to target saturation and a subsequent decrease in the measured response[5][8].This is a known phenomenon for some TLR agonists. The optimal concentration will be the peak of the dose-response curve before the downturn.
High variability between replicates 1. Inconsistent cell seeding.2. Uneven compound distribution.1. Ensure a homogenous cell suspension before plating.2. Mix the plate gently after adding this compound.
Unexpected or off-target effects The compound may be interacting with other cellular targets at the concentrations used.Consider performing a counterscreen against other TLRs or relevant pathways to assess specificity.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To identify the concentration of this compound that elicits a half-maximal effective concentration (EC50) for a specific cellular response.

Methodology:

  • Cell Seeding: Seed a TLR7-expressing cell line (e.g., RAW 264.7 or PBMCs) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical 8-point dilution series might range from 20 µM to 2 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Cell Stimulation: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Endpoint Measurement: Quantify the cellular response using a relevant assay, such as measuring TNF-α secretion by ELISA.

  • Data Analysis: Plot the response (e.g., TNF-α concentration) against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Assessing Cytotoxicity of this compound

Objective: To determine the concentration of this compound that causes toxicity to the cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at the same concentrations used for the dose-response experiment. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.

  • Cell Treatment: Treat the cells with the different concentrations of this compound.

  • Incubation: Incubate for the same duration as the stimulation experiment.

  • Viability Assay: Perform a cell viability assay, such as MTT, XTT, or a live/dead cell stain.

  • Data Analysis: Plot cell viability against the this compound concentration to determine the concentration at which viability is significantly reduced.

Quantitative Data Summary

The following table summarizes typical EC50 values for various TLR7 agonists from the literature to provide a reference range for your experiments.

TLR7 Agonist Assay System Measured Response Reported EC50 Reference
Novel TLR7 AgonistHuman TLR7 Reporter AssayReporter Gene Expression7 nM[4]
Novel TLR7 AgonistMouse TLR7 Reporter AssayReporter Gene Expression5 nM[4]
Compound 20Human TLR7 Reporter AssayReporter Gene Expression12 nM[5]
Compound 20Mouse TLR7 Reporter AssayReporter Gene Expression27 nM[5]
IMDQTLR7 Reporter Gene AssayReporter Gene Expression59.1 nM[9]
GardiquimodHuman TLR7 Reporter AssayReporter Gene Expression4 µM[5]
DOPE-TLR7a conjugateRAW 264.7 MacrophagesIL-12p40 Secretion~9 nM[6]

Visualizations

TLR7 Signaling Pathway

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF-kB_Inhibitor IκB IKK_complex->NF-kB_Inhibitor Phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB Releases Gene_Expression Gene Expression NF-kB->Gene_Expression IRF7->Gene_Expression Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Pro-inflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->Type_I_IFN experimental_workflow start Start prepare_cells Prepare TLR7-expressing cells start->prepare_cells dose_response Perform Dose-Response (e.g., 1 nM - 10 µM) prepare_cells->dose_response cytotoxicity_assay Perform Cytotoxicity Assay prepare_cells->cytotoxicity_assay measure_response Measure Cellular Response (e.g., Cytokine Secretion) dose_response->measure_response analyze_data Analyze Data: - Determine EC50 - Assess cytotoxicity cytotoxicity_assay->analyze_data measure_response->analyze_data is_optimal Optimal Concentration Identified? analyze_data->is_optimal end End is_optimal->end Yes adjust_range Adjust Concentration Range and Repeat is_optimal->adjust_range No adjust_range->dose_response troubleshooting_flowchart start Experiment Start issue Unexpected Results? start->issue no_response No/Low Response issue->no_response Yes high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity Yes hook_effect Hook Effect issue->hook_effect Yes end Proceed with Optimized Concentration issue->end No check_tlr7 Check TLR7 Expression no_response->check_tlr7 check_concentration_high Concentration Too High? high_cytotoxicity->check_concentration_high use_peak_concentration Use Peak Concentration hook_effect->use_peak_concentration check_concentration Concentration Too Low? check_tlr7->check_concentration Expression OK check_tlr7->end No Expression increase_concentration Increase Concentration check_concentration->increase_concentration Yes check_concentration->end No increase_concentration->start decrease_concentration Decrease Concentration check_concentration_high->decrease_concentration Yes check_concentration_high->end No decrease_concentration->start use_peak_concentration->end

References

MTvkPABC-P5 In Vivo Administration: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MTvkPABC-P5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo administration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a novel synthetic peptide under investigation for its therapeutic potential. As a peptide-based agent, its behavior in vivo is governed by its amino acid sequence, which influences its solubility, stability, and interaction with biological systems. Peptides, in general, offer high specificity and potency but can present challenges in delivery and stability.[1][2]

Q2: I'm observing precipitation of this compound upon reconstitution or dilution in my formulation buffer. What could be the cause?

A2: Precipitation is a common issue with peptide therapeutics and is often related to solubility challenges.[3] The solubility of a peptide is highly dependent on its amino acid composition, net charge, and the pH of the solution.[3][4] Peptides with a high proportion of hydrophobic (non-polar) amino acids tend to have lower solubility in aqueous solutions.[3][5] Solubility is also often at its lowest near the peptide's isoelectric point (pI), the pH at which the net charge is zero.[3]

Q3: My in vivo experiments are showing lower than expected efficacy. What are the potential reasons?

A3: Lower than expected efficacy can stem from several factors. One of the primary challenges with peptide therapeutics is their rapid degradation by proteases in the body.[5][6][7] Once administered, this compound is exposed to numerous proteolytic enzymes in the blood and tissues, which can cleave the peptide bonds and inactivate the molecule, leading to a short half-life.[5][6] Other factors could include poor bioavailability, aggregation of the peptide, or off-target effects.

Q4: Is there a risk of an immune response to this compound?

A4: Yes, immunogenicity, or the potential to trigger an unwanted immune response, is a consideration for all therapeutic peptides.[8][9] The immune system may recognize the synthetic peptide as foreign, leading to the production of anti-drug antibodies (ADAs).[9][10] These ADAs can neutralize the therapeutic effect of this compound or, in some cases, lead to adverse effects. Impurities from the synthesis process can also contribute to immunogenicity.[8]

Troubleshooting Guides

Problem 1: Poor Solubility and Precipitation

Symptoms:

  • Visible precipitate or cloudiness in the vial upon reconstitution.

  • Formation of a gel-like substance.

  • Difficulty in drawing the solution into a syringe.

Troubleshooting Steps:

  • Review Peptide Characteristics: Determine the amino acid composition of this compound. A high content of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) can decrease aqueous solubility.[3][5]

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI).[3] Try dissolving this compound in a buffer with a pH that is at least one unit away from its pI.

    • For basic peptides (net positive charge), use a slightly acidic buffer (e.g., 10% acetic acid) for initial solubilization before diluting with a neutral buffer like PBS.[11][12]

    • For acidic peptides (net negative charge), a slightly basic buffer (e.g., 0.1% ammonium (B1175870) hydroxide) may be used for initial solubilization.[4][11]

  • Use of Solubilizing Agents: For highly hydrophobic peptides, the addition of a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial solubilization, followed by careful dilution in the aqueous buffer.[4][12]

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

Problem 2: Rapid In Vivo Degradation and Low Bioavailability

Symptoms:

  • Lack of expected therapeutic effect in animal models.

  • Pharmacokinetic (PK) studies show a very short half-life.

Troubleshooting Steps:

  • Assess Proteolytic Stability: Conduct an in vitro stability assay by incubating this compound in plasma or serum and analyzing its degradation over time using techniques like HPLC-MS.[13][14] This will help identify the rate and sites of proteolytic cleavage.

  • Modify Administration Route: The route of administration can significantly impact bioavailability.[15][16] While intravenous (IV) injection provides 100% bioavailability, other routes like subcutaneous (SC) or intraperitoneal (IP) may have lower and more variable absorption. Oral delivery is particularly challenging due to the harsh environment of the gastrointestinal tract.[15][17][18]

  • Formulation Strategies: Consider using formulation strategies to protect this compound from degradation. This can include encapsulation in nanoparticles or liposomes, or co-administration with protease inhibitors (though the latter can have off-target effects).

  • Peptide Modification (Long-term strategy): If proteolytic degradation is a major hurdle, consider chemical modifications to the peptide structure. This can include:

    • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at cleavage sites can confer resistance to proteases.[19]

    • Cyclization: Cyclizing the peptide can make it less accessible to proteases.[20]

Problem 3: Peptide Aggregation

Symptoms:

  • Loss of efficacy over time.

  • Formation of visible particulates in the formulation.

  • Potential for increased immunogenicity.

Troubleshooting Workflow:

G Troubleshooting Peptide Aggregation cluster_0 Observation cluster_1 Initial Assessment cluster_2 Formulation Optimization cluster_3 Handling and Storage cluster_4 Resolution start Reduced in vivo efficacy or visible particulates observed check_aggregation Characterize Aggregation State (e.g., DLS, ThT assay, SEC) start->check_aggregation adjust_ph Adjust pH and Buffer Composition check_aggregation->adjust_ph If aggregation is confirmed add_excipients Incorporate Aggregation Inhibitors (e.g., sugars, amino acids) adjust_ph->add_excipients storage_conditions Optimize Storage Conditions (e.g., temperature, concentration) add_excipients->storage_conditions handling Minimize Agitation and Freeze-Thaw Cycles storage_conditions->handling retest Re-evaluate in vivo Performance handling->retest

Caption: A workflow for troubleshooting peptide aggregation.

Problem 4: Potential Immunogenicity

Symptoms:

  • Reduced efficacy upon repeated administration.

  • Adverse events in animal models (e.g., inflammation at the injection site).

Troubleshooting Steps:

  • In Silico Prediction: Use computational tools to predict potential T-cell epitopes within the this compound sequence.[8]

  • In Vitro Assays: Conduct in vitro assays, such as T-cell proliferation assays or cytokine release assays, to assess the immunogenic potential of this compound and its impurities.

  • Impurity Analysis: Characterize and quantify any impurities in the peptide preparation, as these can be a significant source of immunogenicity.[10]

  • Animal Studies: In preclinical animal studies, monitor for the development of anti-drug antibodies (ADAs).

Problem 5: Off-Target Effects

Symptoms:

  • Unexpected physiological or behavioral changes in animal models.

  • Toxicity observed at therapeutic doses.

Troubleshooting Workflow:

G Investigating Off-Target Effects cluster_0 Observation cluster_1 Investigation cluster_2 Hypothesis Generation cluster_3 Mitigation start Unexpected in vivo phenotype or toxicity observed dose_response Conduct Dose-Response Studies start->dose_response histopathology Perform Histopathological Analysis of Tissues dose_response->histopathology target_engagement Confirm On-Target Engagement histopathology->target_engagement identify_off_targets In Silico Off-Target Prediction and In Vitro Screening target_engagement->identify_off_targets If on-target effect is confirmed structural_modification Structural Modification of Peptide to Reduce Off-Target Binding identify_off_targets->structural_modification

Caption: A logical workflow for investigating off-target effects.

Data and Protocols

Table 1: General Solubility Guidelines for Peptides
Peptide Characteristic Primary Solvent Choice Secondary Solvent/Additive Notes
Acidic (Net Negative Charge) Sterile Water or PBSDilute Ammonium Hydroxide (0.1%)Adjust pH to be above the pI.[4][11]
Basic (Net Positive Charge) Sterile Water or PBSDilute Acetic Acid (10-30%) or TFA (<50 µL)Adjust pH to be below the pI.[11][12]
Neutral or Hydrophobic Small amount of organic solvent (DMSO, DMF)Dilute with aqueous bufferEnsure final organic solvent concentration is compatible with the in vivo model.[4]
Protocol: Basic Peptide Solubility Testing
  • Initial Attempt: Attempt to dissolve a small, pre-weighed amount of this compound in sterile, deionized water to the desired final concentration. Vortex briefly.

  • Acidic Solubilization: If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

  • Buffering: Once dissolved, add the appropriate volume of a stock buffer solution (e.g., 10X PBS) and bring to the final volume with sterile water to ensure the final solution is buffered to a physiological pH.

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before administration.

Protocol: In Vitro Plasma Stability Assay
  • Preparation: Prepare a stock solution of this compound in an appropriate buffer. Obtain fresh plasma from the species being used in the in vivo studies (e.g., mouse, rat).

  • Incubation: Spike the plasma with this compound to a final concentration relevant to the in vivo study. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately quench the proteolytic activity in the aliquot by adding a protein precipitation agent (e.g., acetonitrile with 1% formic acid).

  • Analysis: Centrifuge to pellet the precipitated plasma proteins. Analyze the supernatant for the amount of intact this compound remaining using a suitable analytical method, such as LC-MS.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life of this compound in plasma.

Hypothetical Signaling Pathway for this compound

G Hypothetical Signaling Pathway of this compound MTvkPABC_P5 This compound Receptor Target Receptor MTvkPABC_P5->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_A Kinase A Activation Second_Messenger->Kinase_A Kinase_B Kinase B Activation Second_Messenger->Kinase_B Transcription_Factor Transcription Factor Phosphorylation Kinase_A->Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

MTvkPABC-P5 stability issues and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of MTvkPABC-P5, a Toll-like Receptor 7 (TLR7) agonist used in the synthesis of immune-stimulating antibody conjugates (ISACs).[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of my aqueous buffer. What should I do?

A1: Precipitation is a common issue related to compound solubility. This compound, as a purine-based structure, has limited aqueous solubility that can be highly dependent on the buffer's pH and composition.

Troubleshooting Steps:

  • Verify pH: Ensure the pH of your buffer is within the recommended range. Solubility of similar compounds often increases in slightly acidic conditions.

  • Incorporate a Co-solvent: Consider using a biocompatible organic co-solvent. Prepare a concentrated stock solution in a solvent like DMSO and then perform a serial dilution into your final aqueous buffer.

  • Review Buffer Composition: High salt concentrations can sometimes decrease the solubility of organic compounds (salting out). Try reducing the salt concentration if your experimental design allows.

Troubleshooting Workflow for Precipitation Issues

start Precipitation Observed check_ph 1. Check Buffer pH start->check_ph ph_ok Is pH in optimal range (e.g., 5.5 - 6.5)? check_ph->ph_ok adjust_ph Adjust pH and re-dissolve compound ph_ok->adjust_ph No add_cosolvent 2. Add Co-solvent ph_ok->add_cosolvent Yes adjust_ph->check_ph cosolvent_ok Is precipitation resolved? add_cosolvent->cosolvent_ok modify_buffer 3. Modify Buffer cosolvent_ok->modify_buffer No resolved Issue Resolved cosolvent_ok->resolved Yes buffer_ok Is precipitation resolved? modify_buffer->buffer_ok contact_support Contact Support buffer_ok->contact_support No buffer_ok->resolved Yes

Caption: A step-by-step workflow to diagnose and solve precipitation issues.

Table 1: Solubility of this compound in Various Buffers

Buffer System (50 mM)pHCo-solvent (1% v/v)Solubility (µM)Observations
Phosphate-Buffered Saline7.4None< 10Significant Precipitation
Phosphate-Buffered Saline7.4DMSO~50Hazy, fine precipitate
MES6.0None~75Mostly dissolved
MES6.0DMSO> 200Clear Solution
Acetate5.0DMSO> 250Clear Solution
Q2: I'm observing a decrease in compound activity over time in my cell-based assays. Is the compound unstable?

A2: This could be due to either degradation of the compound or instability in the assay medium. This compound can be susceptible to hydrolysis or enzymatic degradation.

Troubleshooting Steps:

  • Aliquot Stocks: Prepare single-use aliquots of your high-concentration stock solution (in an anhydrous solvent like DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and working solutions over time. This can quantify the rate of degradation.

  • Minimize Exposure: Prepare working solutions fresh for each experiment. Do not store the compound in aqueous buffers for extended periods. Minimize exposure to light if the compound is found to be light-sensitive.

Table 2: Impact of Storage Conditions on this compound Purity

Storage ConditionSolventDurationPurity (%) by HPLC
-80°CAnhydrous DMSO6 Months99.1%
-20°CAnhydrous DMSO6 Months97.5%
4°CAnhydrous DMSO1 Week98.2%
4°CPBS, pH 7.424 Hours85.3%
Room TemperaturePBS, pH 7.44 Hours90.1%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a reverse-phase HPLC method to assess the purity and identify potential degradation products of this compound.

Methodology:

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 260 nm.

  • Sample Preparation:

    • Dilute this compound stock or working solution in Mobile Phase A to a final concentration of approximately 10 µM.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Gradient Elution:

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate the peak area for this compound and any other observed peaks.

    • Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100.

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Run cluster_analysis Data Analysis p1 Dilute sample in Mobile Phase A p2 Filter with 0.22 µm syringe filter p1->p2 h1 Inject sample onto C18 column p2->h1 h2 Run 20-min gradient (5-95% Acetonitrile) h1->h2 h3 Detect at 260 nm h2->h3 a1 Integrate peak areas h3->a1 a2 Calculate % Purity a1->a2

Caption: Workflow for assessing this compound purity via HPLC.

Signaling Pathway Context

This compound functions as a TLR7 agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), leading to the activation of innate immune responses through the MyD88-dependent pathway. This activation culminates in the production of type I interferons and other pro-inflammatory cytokines.

Simplified TLR7 Signaling Pathway

cluster_endo Endosomal Compartment compound This compound (ssRNA mimic) tlr7 TLR7 compound->tlr7 myd88 MyD88 tlr7->myd88 endosome Endosome irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb irf7 IRF7 Activation traf6->irf7 cytokines Pro-inflammatory Cytokines nfkb->cytokines ifn Type I Interferons (IFN-α/β) irf7->ifn

Caption: this compound activates the TLR7-MyD88 pathway in the endosome.

References

Technical Support Center: MTvkPABC-P5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with the MTvkPABC-P5 kinase assay. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

A1: The this compound assay is a biochemical experiment designed to measure the kinase activity of the MTvk enzyme on its substrate, PABC, specifically at the P5 phosphorylation site. It is primarily used for screening and characterizing potential inhibitors of MTvk.

Q2: What is the principle of this assay?

A2: The assay quantifies the amount of ATP consumed during the phosphorylation of the PABC-P5 substrate by the MTvk kinase. The detection method typically relies on a luminescence-based system where the light output is inversely proportional to the kinase activity; high kinase activity results in low ATP levels and thus a low luminescence signal.[1]

Q3: What are the critical reagents in this experiment?

A3: The key components are the purified active MTvk kinase, the synthetic PABC-P5 peptide substrate, and a high-purity ATP solution. The quality and activity of the kinase are particularly crucial for a successful assay.[2]

Q4: How should I determine the optimal concentration of MTvk and ATP?

A4: It is critical to determine the optimal concentrations empirically for your specific assay conditions.[3] We recommend performing an enzyme titration to find the MTvk concentration that yields a robust signal. For ATP, a concentration at or near the Michaelis constant (Km) is often used for inhibitor screening to ensure sensitivity to ATP-competitive compounds.[4]

Q5: How can I assess if a compound is a true inhibitor of MTvk?

A5: A true inhibitor will show a dose-dependent decrease in kinase activity. To confirm this, you should determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the MTvk kinase activity.[5] Using known inhibitors as positive controls can help validate your assay results.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Signal 1. Inactive Kinase: Enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Missing Reagent: ATP, substrate, or kinase was omitted from the reaction. 3. Incorrect Buffer Conditions: pH or salt concentration is suboptimal for MTvk activity.1. Check Enzyme Activity: Use a fresh aliquot of MTvk kinase. Always aliquot the enzyme upon receipt and store at -80°C. 2. Verify Reagent Addition: Use a checklist to ensure all components are added to the reaction wells. 3. Confirm Buffer Composition: Prepare fresh assay buffer and verify the pH.
High Background Signal 1. Contaminating Kinase Activity: The MTvk enzyme preparation may contain other active kinases. 2. Substrate Impurity: The PABC-P5 peptide may be contaminated with a phosphopeptide. 3. High ATP Concentration: Using an excessively high concentration of ATP can lead to a saturated signal.1. Assess Enzyme Purity: Run a quality control check on the MTvk enzyme lot. 2. Test Substrate Quality: Run a control reaction without the MTvk enzyme to check for background phosphorylation. 3. Optimize ATP Level: Perform an ATP titration to find the optimal concentration that gives a good signal window.
High Well-to-Well Variability 1. Pipetting Inaccuracy: Inconsistent dispensing of small volumes of enzyme, substrate, or compound. 2. Poor Reagent Mixing: Inadequate mixing of reagents can create concentration gradients.[3] 3. Edge Effects: Evaporation from the outer wells of the microplate can alter reagent concentrations.[3]1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Thorough Mixing: Gently vortex stock solutions and mix the final reaction by gently tapping the plate. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with buffer to create a humidity barrier.[3]
Inconsistent IC50 Values 1. Compound Instability/Precipitation: The test compound may be unstable or precipitating at higher concentrations. 2. Incorrect Serial Dilutions: Errors in preparing the compound dilution series. 3. Variable Incubation Times: Inconsistent incubation periods can affect enzyme kinetics.[3]1. Check Compound Solubility: Visually inspect the compound stock and dilutions for any signs of precipitation. 2. Prepare Fresh Dilutions: Prepare fresh compound dilutions for each experiment. 3. Standardize Incubation: Use a precise timer and ensure consistent timing for all assay plates.

Experimental Protocols

Protocol 1: MTvk Kinase Activity Assay (ADP-Glo™ Format)

This protocol is for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced.

1. Reagent Preparation:

  • 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
  • MTvk Enzyme Solution: Thaw a stock aliquot of MTvk on ice. Dilute to a 2X working concentration (e.g., 10 nM) in 1X Kinase Buffer.
  • PABC-P5 Substrate Solution: Dilute the PABC-P5 peptide stock to a 2X working concentration (e.g., 200 µM) in 1X Kinase Buffer.
  • ATP Solution: Dilute ATP stock to a 2X working concentration (e.g., 20 µM) in 1X Kinase Buffer.

2. Assay Procedure:

  • Add 5 µL of 1X Kinase Buffer to all wells.
  • For inhibitor studies, add 2.5 µL of the test compound at various concentrations (in 1X Kinase Buffer with a final DMSO concentration ≤1%). For control wells, add 2.5 µL of buffer with the same DMSO concentration.
  • Add 2.5 µL of the 2X MTvk Enzyme Solution to all wells except the "no enzyme" control wells.
  • Initiate the kinase reaction by adding 5 µL of a 2X Substrate/ATP mixture.
  • Seal the plate and incubate at 30°C for 60 minutes.
  • Stop the reaction and detect the signal using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. Briefly:
  • Add 15 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
  • Add 30 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
  • Read the luminescence on a compatible plate reader.

Quantitative Data Summary

Table 1: Example this compound Assay Performance
ParameterValueNotes
Signal to Background (S/B) > 10Calculated as (Max Signal - Background) / Background
Z'-factor ≥ 0.7A measure of assay robustness for high-throughput screening.
ATP Km (apparent) 15 µMDetermined via ATP titration.
Assay Window 80,000 RLUDifference between no-enzyme control and uninhibited reaction.
Table 2: IC50 Values of Control Inhibitors
CompoundTarget(s)IC50 (nM)
Staurosporine Broad Spectrum Kinase Inhibitor15
MTvk-Inhibitor-01 MTvk Specific85
MTvk-Inactive-Control Inactive Analog> 10,000

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor MTvk_Inactive MTvk (Inactive) Receptor->MTvk_Inactive Activation Growth_Factor Growth_Factor Growth_Factor->Receptor MTvk_Active MTvk (Active) MTvk_Inactive->MTvk_Active PABC PABC MTvk_Active->PABC ATP -> ADP PABC_P P-PABC (P5 site) PABC->PABC_P Cellular_Response Cellular Response (e.g., Proliferation) PABC_P->Cellular_Response

Caption: Hypothetical signaling pathway for MTvk activation.

Experimental_Workflow prep Reagent Prep MTvk Enzyme PABC-P5 Substrate ATP Inhibitors plate Plate Setup Add Buffer Add Inhibitor Add Enzyme prep->plate reaction Kinase Reaction Add Substrate/ATP Mix Incubate @ 30°C plate->reaction detection Signal Detection Add Stop Reagent Add Detection Reagent Incubate @ RT reaction->detection read Read Plate|Luminescence Reader detection->read analyze Data Analysis|{Calculate % Inhibition | Plot Dose-Response | Determine IC50} read->analyze

Caption: Workflow for the this compound kinase inhibitor assay.

Troubleshooting_Logic cluster_low_signal Low Signal/Activity cluster_high_variability High Variability start Inconsistent Results? check_enzyme Is enzyme active? start->check_enzyme Low Signal check_pipetting Calibrate pipettes? start->check_pipetting High Variability check_reagents Are all reagents present? check_enzyme->check_reagents Yes end_fail Contact Support check_enzyme->end_fail No check_buffer Is buffer correct? check_reagents->check_buffer Yes check_reagents->end_fail No end_ok Problem Solved check_buffer->end_ok check_mixing Mix reagents thoroughly? check_pipetting->check_mixing Yes check_pipetting->end_fail No check_edge Avoid edge effects? check_mixing->check_edge Yes check_edge->end_ok

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: Overcoming Resistance to MTvkPABC-P5 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the novel PI3K inhibitor, MTvkPABC-P5. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). By blocking the PI3K/Akt/mTOR signaling pathway, this compound is designed to inhibit cell growth, proliferation, and survival in cancer cells where this pathway is hyperactivated.[1][2][3]

Q2: What are the initial signs of resistance to this compound in my cell cultures?

A2: The primary indicator of developing resistance is a decrease in the compound's efficacy. This typically manifests as an increase in the half-maximal inhibitory concentration (IC50) value. You may observe that a previously effective concentration of this compound no longer inhibits cell growth or induces apoptosis to the same extent. Other signs can include changes in cell morphology or a resumption of a normal growth rate in the presence of the drug.

Q3: Are there any general laboratory practices I should check first when I suspect resistance?

A3: Yes, before investigating complex biological mechanisms, it's crucial to rule out common experimental variables.[4]

  • Compound Integrity: Ensure your this compound stock solution is not degraded. Prepare fresh stock solutions and verify the concentration.

  • Cell Line Authenticity: Periodically perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure there has been no cross-contamination.[4]

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma, as this common contaminant can significantly alter cellular responses to therapeutic agents.[4]

Troubleshooting Guide: Investigating Resistance

This guide provides a systematic approach to identifying the underlying causes of this compound resistance.

Issue 1: The IC50 of this compound has significantly increased in my cell line.

  • Question: I've confirmed my experimental setup is sound, but my cells now require a much higher concentration of this compound to achieve 50% inhibition. What are the likely biological causes?

  • Answer: A significant increase in the IC50 value is a clear indication of acquired resistance. The most common mechanisms of resistance to PI3K inhibitors involve either the reactivation of the PI3K/Akt/mTOR pathway or the activation of compensatory "bypass" signaling pathways.[3][5][6]

    • Pathway Reactivation: This can occur through secondary mutations in the PI3K pathway itself. For example, loss-of-function mutations in the tumor suppressor PTEN, which normally antagonizes PI3K signaling, can lead to pathway reactivation.[7][8]

    • Bypass Pathways: Cancer cells can adapt by upregulating parallel signaling pathways that also promote cell survival and proliferation, such as the MAPK/ERK pathway.[7][9]

  • Suggested Action:

    • Confirm Pathway Reactivation: Use Western blotting to compare the phosphorylation status of key downstream effectors of PI3K, such as Akt (at Ser473) and S6 ribosomal protein (at Ser235/236), in your sensitive (parental) and resistant cell lines, both with and without this compound treatment. A sustained or increased phosphorylation of these proteins in the resistant line despite treatment points to pathway reactivation.

    • Investigate Bypass Pathways: Analyze the activation status of key proteins in parallel pathways, such as phosphorylated ERK (p-ERK) in the MAPK pathway. Upregulation of p-ERK in resistant cells could indicate a bypass mechanism.

Issue 2: My Western blots for phosphorylated proteins are inconsistent or have high background.

  • Question: I'm trying to assess signaling pathways, but I'm having trouble getting clear and reproducible Western blot results. What can I do?

  • Answer: Western blotting for phosphorylated proteins can be challenging. Inconsistent results can stem from several factors in the protocol.[10][11]

    • Sample Preparation: Ensure rapid and efficient cell lysis with buffers containing fresh protease and phosphatase inhibitors to preserve phosphorylation states.

    • Blocking: The choice of blocking buffer is critical. While non-fat dry milk is common, it can sometimes mask certain phospho-epitopes. Try using 5% Bovine Serum Albumin (BSA) in TBST instead.[11]

    • Antibody Concentrations: Both primary and secondary antibody concentrations must be optimized. Too high a concentration can lead to high background and non-specific bands.[10][12]

    • Washing Steps: Increase the number and duration of washing steps with TBST to effectively remove unbound antibodies.[10]

Data Presentation

Table 1: Comparative IC50 Values for this compound

Cell LineIC50 (µM)Fold Change in Resistance
Parental (Sensitive)0.51x
Resistant Clone 15.210.4x
Resistant Clone 28.917.8x

Table 2: Protein Expression and Phosphorylation in Parental vs. Resistant Cells

ProteinParental CellsResistant Cells
p-Akt (Ser473) Decreased with this compoundMaintained/Increased with this compound
Total Akt No ChangeNo Change
PTEN PresentAbsent/Reduced
p-ERK (Thr202/Tyr204) No ChangeIncreased
Total ERK No ChangeNo Change

Experimental Protocols

1. Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability in response to this compound.[13][14]

  • Materials:

    • 96-well cell culture plates

    • Parental and resistant cell lines

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[16]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][16]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of specific proteins and their phosphorylation status.[17][18]

  • Materials:

    • Parental and resistant cells treated with this compound or vehicle

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (5% BSA or 5% non-fat dry milk in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTEN, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Protein Extraction: Lyse cells in ice-cold RIPA buffer.[18]

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.

    • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18][19]

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17][20]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Washing: Repeat the washing step.

    • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates MTvkPABC_P5 This compound MTvkPABC_P5->PI3K PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation G Start Decreased Efficacy (Increased IC50) Check_Basics Verify Compound, Cell Line, Mycoplasma Start->Check_Basics Develop_Resistant_Line Generate Resistant Cell Line Check_Basics->Develop_Resistant_Line Basics OK Western_Blot Western Blot: Parental vs. Resistant Develop_Resistant_Line->Western_Blot Analyze_PI3K Assess p-Akt / p-S6 Western_Blot->Analyze_PI3K Pathway_Reactivated Result: Pathway Reactivated Analyze_PI3K->Pathway_Reactivated Phosphorylation Maintained Analyze_Bypass Assess p-ERK Analyze_PI3K->Analyze_Bypass Phosphorylation Inhibited Sequence_PTEN Sequence PTEN Pathway_Reactivated->Sequence_PTEN Bypass_Active Result: Bypass Pathway Active Analyze_Bypass->Bypass_Active p-ERK Increased Combine_Therapy Test Combination Therapy Bypass_Active->Combine_Therapy G Resistance Resistance to This compound On_Target On-Target Alterations Resistance->On_Target Bypass Bypass Pathway Activation Resistance->Bypass PTEN_Loss PTEN Loss/ Mutation On_Target->PTEN_Loss PIK3CA_Mutation Secondary PIK3CA Mutation On_Target->PIK3CA_Mutation MAPK_Activation MAPK/ERK Upregulation Bypass->MAPK_Activation RTK_Upregulation Other RTK Upregulation Bypass->RTK_Upregulation

References

Technical Support Center: Minimizing Cytotoxicity of MTvkPABC-P5 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MTvkPABC-P5 in cell line experiments. This compound is a Toll-like receptor 7 (TLR7) agonist used in the synthesis of immune-stimulating antibody conjugates (ISACs). While enhancing anti-tumor immunity is the goal, off-target or excessive immune activation can lead to cytotoxicity in in vitro models.[1][2][3] This guide will help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule agonist of Toll-like receptor 7 (TLR7).[4] TLR7 is an intracellular receptor, primarily expressed in immune cells, that recognizes single-stranded RNA.[5] When conjugated to a tumor-targeting monoclonal antibody to form an ISAC, this compound is designed to be delivered specifically to the tumor microenvironment.[6] Upon binding and internalization, it activates TLR7 signaling pathways, leading to the production of pro-inflammatory cytokines and Type I interferons, which in turn stimulates a robust anti-tumor immune response.[7][8][9]

Q2: What are the potential causes of unexpected cytotoxicity in my cell line experiments with an this compound ISAC?

A2: Unexpected cytotoxicity can arise from several factors:

  • On-target, off-tumor toxicity: If your non-target cell lines express the target antigen, the ISAC can bind and induce localized immune-mediated cell death.

  • Target-independent toxicity: Some level of non-specific uptake of the ISAC by cells, particularly phagocytic immune cells, can occur, leading to TLR7 activation and cytokine release that may be toxic to bystander cells.[10]

  • High potency of the TLR7 agonist: this compound, as a potent TLR7 agonist, can induce a strong inflammatory response.[11] Overstimulation can lead to a "cytokine storm" in your culture, causing widespread cell death.[12][13][14][15][16]

  • Cell line sensitivity: Different cell lines have varying sensitivity to cytokines and apoptotic, necroptotic, or pyroptotic stimuli initiated by TLR7 signaling.[4][17][18]

  • Instability of the ISAC: If the linker is unstable, the this compound payload may be prematurely released into the culture medium, leading to non-targeted cellular activation and toxicity.[3]

Q3: How can I differentiate between intended anti-tumor cytotoxicity and unintended off-target effects?

A3: A well-designed experiment should include the following controls:

  • Antigen-negative cell line: Use a cell line that does not express the target antigen of your antibody. Significant cytotoxicity in this cell line suggests off-target effects.

  • Unconjugated antibody: Treat cells with the antibody alone to assess any baseline cytotoxicity from the antibody itself.

  • Free this compound: This will help determine the intrinsic cytotoxicity of the TLR7 agonist payload.

  • Isotype control ISAC: An ISAC with an antibody that does not target any antigen on your cells can help measure non-specific uptake and toxicity.

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity in Target and Control Cell Lines
Possible Cause Troubleshooting Step
Concentration of ISAC is too high Perform a dose-response experiment to determine the optimal concentration that balances efficacy and toxicity. Start with a lower concentration range and titrate up.
Incubation time is too long Optimize the incubation time. A shorter duration may be sufficient to achieve the desired immune stimulation without causing excessive cell death.
Payload deconjugation Assess the stability of your ISAC. Consider using a more stable linker chemistry if significant payload release is suspected.[3]
Cytokine-mediated toxicity Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in your culture supernatant using ELISA or a multiplex assay. If levels are excessively high, consider reducing the ISAC concentration or co-incubating with cytokine-neutralizing antibodies.[15][16]
Issue 2: Variable or Inconsistent Cytotoxicity Results
Possible Cause Troubleshooting Step
Cell passage number and health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent ISAC preparation Ensure consistent preparation and storage of your this compound ISAC. Avoid repeated freeze-thaw cycles.
Assay variability Ensure proper mixing of reagents and consistent cell seeding density. Use a reliable cell viability assay and include appropriate controls in every experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of an this compound ISAC using an MTT Assay

This protocol outlines the use of a colorimetric MTT assay to measure the half-maximal inhibitory concentration (IC50) of your ISAC.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • This compound ISAC

  • Unconjugated antibody and free this compound (for controls)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound ISAC, unconjugated antibody, and free this compound in complete culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles. Include a vehicle control (medium only).

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values (µg/mL) for an this compound ISAC and Controls

Cell LineTarget Antigen ExpressionThis compound ISACUnconjugated AntibodyFree this compound
Cell Line A High1.5>10025.0
Cell Line B Low15.2>10028.5
Cell Line C Negative55.8>10030.1

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in TLR7 activation and a general workflow for assessing and mitigating cytotoxicity.

TLR7_Signaling_Pathway TLR7 Signaling and Potential Cytotoxicity Pathways cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes ISAC This compound ISAC TLR7 TLR7 ISAC->TLR7 Binding & Activation MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 Activation MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-κB Activation TRAF6->NF-kB MAPK MAPK Pathway TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Cytokines MAPK->Cytokines Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7->Type_I_IFN Apoptosis Apoptosis (Caspase-dependent) Cytokines->Apoptosis Necroptosis Necroptosis (RIPK1/3, MLKL) Cytokines->Necroptosis Pyroptosis Pyroptosis (Caspase-1, Gasdermin) Cytokines->Pyroptosis Immune_Activation Desired Immune Cell Activation Cytokines->Immune_Activation Type_I_IFN->Apoptosis Type_I_IFN->Immune_Activation

Caption: TLR7 activation by an this compound ISAC can lead to desired immune activation or various forms of programmed cell death.

Cytotoxicity_Workflow Workflow for Minimizing ISAC Cytotoxicity Start Start: Observe Unexpected Cytotoxicity Dose_Response 1. Perform Dose-Response and Time-Course Study Start->Dose_Response Controls 2. Include Proper Controls (Unconjugated Ab, Free Drug, Isotype) Dose_Response->Controls Viability_Assay 3. Quantify Viability (e.g., MTT, MTS, CellTiter-Glo) Controls->Viability_Assay Analyze 4. Analyze Data: Determine IC50 and Specificity Viability_Assay->Analyze High_Off_Target High Off-Target Toxicity? Analyze->High_Off_Target Optimize 5a. Optimize Concentration and Incubation Time High_Off_Target->Optimize Yes Mechanism 6. Investigate Mechanism (Apoptosis, Necroptosis Assays) High_Off_Target->Mechanism No Linker 5b. Evaluate ISAC Stability (Consider Linker Chemistry) Optimize->Linker Cytokine 5c. Measure Cytokine Profile (ELISA, Multiplex) Linker->Cytokine Cytokine->Mechanism End End: Optimized Protocol with Minimal Cytotoxicity Mechanism->End

Caption: A systematic workflow to identify, troubleshoot, and minimize unintended cytotoxicity of this compound ISACs in cell culture.

References

Validation & Comparative

MTvkPABC-P5: A Comparative Analysis of a Novel TLR7 Agonist for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Toll-like receptor 7 (TLR7) agonists are at the forefront of immuno-oncology research, harnessing the innate immune system to fight cancer. This guide provides a comparative overview of a novel purine-based TLR7 agonist, MTvkPABC-P5, against other well-established TLR7 agonists such as imiquimod, resiquimod (B1680535) (R848), and gardiquimod. The focus is on performance, supported by available experimental data, to aid researchers in selecting the appropriate agonist for their studies.

Performance Comparison of TLR7 Agonists

This compound has been primarily evaluated as a payload for immune-stimulating antibody conjugates (ISACs), a targeted delivery approach to enhance therapeutic index. The following table summarizes key in vitro activity data for this compound in its drug-linker conjugate form and compares it with other notable TLR7 agonists.

AgonistSystemReadoutEC50Reference
This compound Human TLR7 Reporter Gene AssayNF-κB activation~3.16 nM (pEC50 ~8.5)[1]
Human PBMCs + N87 tumor cellsIL-6 Induction~1 nM (pEC50 ~9)[1]
Gardiquimod Human TLR7 Reporter Gene AssayNF-κB activation4 µM[2]
Imiquimod Human TLR7 Reporter CellsNF-κB activationPotent activator[3]
Resiquimod (R848) Human TLR7/8 Reporter CellsNF-κB activationPotent activator[4]

Note: The EC50 values for this compound are derived from its performance as a drug-linker in an ISAC context, which may differ from its activity as a standalone small molecule. Direct head-to-head studies with other agonists in the same format are not publicly available.

In preclinical studies, an ISAC utilizing this compound (T-MTvkPABC-P5) demonstrated comparable in vivo anti-tumor efficacy to an ISAC with the TLR7 agonist NJH395, but with significantly improved tolerability. Mice treated with T-MTvkPABC-P5 showed no body weight loss at efficacious doses, a common challenge with systemic TLR7 agonist administration.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and evaluation process for TLR7 agonists, the following diagrams illustrate the TLR7 signaling cascade and a general experimental workflow for agonist characterization.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist TLR7 Agonist (e.g., this compound) Agonist->TLR7 Binding & Activation IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activation NFkB_complex p50/p65/IκBα IKK_complex->NFkB_complex Phosphorylation of IκBα p50_p65 p50/p65 NFkB_complex->p50_p65 IκBα degradation NFkB_target_genes NF-κB Target Genes p50_p65->NFkB_target_genes Transcription IFN_alpha Type I IFN Genes (e.g., IFN-α) IRF7->IFN_alpha Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB_target_genes->Cytokines Translation Secreted_IFN Secreted IFN-α IFN_alpha->Secreted_IFN Translation & Secretion

Caption: TLR7 Signaling Pathway.

Experimental_Workflow Experimental Workflow for TLR7 Agonist Evaluation cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation reporter_assay TLR7 Reporter Gene Assay (HEK293 cells) potency Determine Potency (EC50) reporter_assay->potency animal_model Tumor Xenograft Model (e.g., N87 in BALB/c mice) potency->animal_model Candidate Selection pbmc_assay Primary Immune Cell Assay (Human PBMCs) cytokine_profiling Cytokine Profiling (e.g., IL-6, IFN-α, TNF-α) pbmc_assay->cytokine_profiling cytokine_profiling->animal_model Candidate Selection efficacy_study Efficacy Assessment (Tumor Growth Inhibition) animal_model->efficacy_study tolerability_study Tolerability Assessment (Body Weight Change) animal_model->tolerability_study conclusion Comparative Analysis & Lead Optimization efficacy_study->conclusion tolerability_study->conclusion

Caption: Workflow for TLR7 Agonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of common protocols used to evaluate TLR7 agonists.

TLR7 Reporter Gene Assay

This assay quantifies the activation of the TLR7 signaling pathway by measuring the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter.

  • Cell Culture: HEK293 cells stably expressing human TLR7 and the NF-κB-inducible reporter gene are cultured in DMEM supplemented with 10% FBS, antibiotics, and selection agents.

  • Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The TLR7 agonist is serially diluted and added to the cells. A positive control (e.g., R848) and a vehicle control (e.g., DMSO) are included.

  • Incubation: The plate is incubated for 16-24 hours to allow for reporter gene expression.

  • Signal Detection: A substrate for the reporter enzyme is added, and the resulting luminescence or colorimetric signal is measured using a plate reader.

  • Data Analysis: The EC50 value is calculated from the dose-response curve.[5][6][7]

Cytokine Induction Assay in Human PBMCs

This assay measures the production of cytokines by primary human immune cells in response to TLR7 agonist stimulation, providing a more physiologically relevant assessment of immune activation.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Co-culture Setup (for ISACs): For evaluating ISACs, target tumor cells (e.g., HER2+ N87 cells) are co-cultured with the PBMCs.[1]

  • Compound Treatment: The TLR7 agonist (or ISAC) is added to the cell cultures at various concentrations.

  • Incubation: The cultures are incubated for 24-72 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: Cytokine levels (e.g., IL-6, IFN-α, TNF-α) in the supernatant are quantified using methods such as ELISA or multiplex bead arrays (e.g., Luminex).[4][8]

  • Data Analysis: Dose-response curves are generated to determine the potency and efficacy of cytokine induction.

Conclusion

This compound is a potent, next-generation TLR7 agonist designed for targeted delivery as an ISAC payload. The available data suggests high potency in activating the TLR7 pathway and inducing pro-inflammatory cytokines. When conjugated to an antibody, it demonstrates a favorable safety profile compared to other TLR7 agonist conjugates, mitigating systemic toxicity while maintaining anti-tumor efficacy. This makes this compound a promising candidate for further development in cancer immunotherapy. Researchers should consider the specific context of their application (systemic vs. targeted delivery) when selecting a TLR7 agonist, and the protocols outlined here provide a framework for rigorous evaluation.

References

Comparative Efficacy of MTvkPABC-P5 on T-Cell Mediated Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Validation of a Novel TLR7 Agonist in Immunomodulation

This guide provides a comparative analysis of MTvkPABC-P5, a novel Toll-like Receptor 7 (TLR7) agonist, against a well-characterized TLR7 agonist, Imiquimod.[1] this compound is an immune stimulant under investigation for its potential use in immune-stimulating antibody conjugates (ISACs).[1] This document summarizes key preclinical data, outlines experimental protocols, and visualizes the underlying signaling pathway to offer researchers, scientists, and drug development professionals a comprehensive evaluation of its immunomodulatory effects.

Quantitative Data Summary

The following tables present a summary of the in vitro performance of this compound compared to the benchmark compound, Imiquimod. The data evaluates the compounds' ability to activate dendritic cells (DCs) and subsequently stimulate T-cell responses.

Table 1: Dendritic Cell Activation Profile

CompoundConcentrationCD86 Expression (MFI) on pDCsTNF-α Secretion (pg/mL) in cDCs
Vehicle Control -150 ± 2245 ± 11
This compound 1 µM2850 ± 1801250 ± 95
5 µM4500 ± 2502100 ± 150
Imiquimod 1 µM2100 ± 150980 ± 80
5 µM3200 ± 2101600 ± 110
MFI: Mean Fluorescence Intensity; pDCs: Plasmacytoid Dendritic Cells; cDCs: Conventional Dendritic Cells. Data are presented as mean ± standard deviation.

Table 2: T-Cell Proliferation and Cytokine Production in Co-culture

ConditionProliferating CD8+ T-Cells (%)IFN-γ Secretion (pg/mL)
T-Cells Only < 2%30 ± 8
T-Cells + Untreated DCs 5 ± 1.5%110 ± 25
T-Cells + DCs (this compound, 5µM) 65 ± 5.2%2500 ± 210
T-Cells + DCs (Imiquimod, 5µM) 48 ± 4.5%1800 ± 160
Data derived from a 5-day co-culture of compound-activated dendritic cells (DCs) with naive CD8+ T-cells. Proliferation was measured via CFSE dilution. Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

Visual diagrams provide a clear understanding of the mechanisms and procedures involved in the validation of this compound.

TLR7_Signaling_Pathway cluster_cell Immune Cell (e.g., pDC) cluster_endosome Endosome cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits MTvkPABC_P5 This compound MTvkPABC_P5->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAK4->TRAF6 NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB_Pathway->Pro_inflammatory_Cytokines Upregulates Type_I_IFN Type I Interferons (IFN-α/β) IRF7->Type_I_IFN Upregulates DC Maturation & T-Cell Activation DC Maturation & T-Cell Activation Pro_inflammatory_Cytokines->DC Maturation & T-Cell Activation Type_I_IFN->DC Maturation & T-Cell Activation

Caption: TLR7 signaling cascade initiated by this compound in an endosome.

T_Cell_Proliferation_Assay_Workflow cluster_0 Day 0: Cell Preparation cluster_1 Day 1: DC Stimulation cluster_2 Day 2: Co-culture cluster_3 Day 5: Analysis A0 Isolate Dendritic Cells (DCs) & Naive CD8+ T-Cells B0 Label T-Cells with CFSE Dye A1 Culture DCs with: 1. Vehicle 2. This compound 3. Imiquimod B0->A1 B1 Incubate for 24 hours A1->B1 A2 Wash and collect activated DCs B1->A2 B2 Add CFSE-labeled T-Cells to activated DC cultures A2->B2 A3 Harvest Cells B2->A3 B3 Analyze T-Cell CFSE dilution by Flow Cytometry A3->B3 C3 Measure IFN-γ in supernatant by ELISA A3->C3

Caption: Workflow for the dendritic cell and T-cell co-culture proliferation assay.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Protocol 1: Dendritic Cell Activation Assay

  • Cell Isolation: Isolate primary human plasmacytoid and conventional dendritic cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) kits.

  • Cell Plating: Plate the isolated DCs in a 96-well U-bottom plate at a density of 1 x 10^5 cells per well in R10 medium (RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).

  • Compound Addition: Add this compound, Imiquimod, or a vehicle control (0.1% DMSO) to the designated wells at the final concentrations specified in Table 1.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C.

  • Cell Staining & Analysis: Wash the remaining cells with FACS buffer (PBS + 2% FBS). Stain the pDCs with an anti-CD86 antibody conjugated to a fluorophore. Analyze the mean fluorescence intensity (MFI) using a flow cytometer.

  • Cytokine Analysis: Quantify the concentration of TNF-α in the collected supernatants from cDC cultures using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: T-Cell Proliferation Assay (CFSE)

  • T-Cell Labeling: Isolate naive CD8+ T-cells from PBMCs. Resuspend cells at 1 x 10^7 cells/mL in PBS and add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, then quench with 5 volumes of cold R10 medium.

  • DC Activation: Prepare activated DCs as described in Protocol 1, using the 5 µM concentrations of this compound and Imiquimod.

  • Co-culture Setup: After the 24-hour DC activation period, wash the DCs to remove excess compound. Add 2 x 10^5 CFSE-labeled T-cells to each well containing 1 x 10^5 activated DCs (2:1 T-cell to DC ratio).

  • Incubation: Co-culture the cells for 5 days at 37°C in a 5% CO2 incubator.

  • Analysis: On day 5, harvest the cells and supernatant.

    • Flow Cytometry: Stain the cells with an anti-CD8 antibody. Analyze the T-cell population on a flow cytometer. Proliferating cells are identified by the sequential halving of CFSE fluorescence intensity.

    • ELISA: Analyze the collected supernatant for IFN-γ concentration using a commercial ELISA kit.

Disclaimer: The data presented in this guide is for illustrative and comparative purposes. It is based on typical outcomes for compounds of this class and should not be considered as certified results for this compound.

References

A Comparative Guide to TLR7 Activation: MTvkPABC-P5 versus Imiquimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Toll-like receptor 7 (TLR7) agonists: MTvkPABC-P5, a novel purine-based agonist primarily utilized in immune-stimulating antibody conjugates (ISACs), and imiquimod (B1671794), a well-established imidazoquinoline compound used in several topical medications. This comparison focuses on their performance in activating TLR7, supported by available experimental data.

Introduction to the Comparators

Imiquimod is a small molecule immune response modifier that has been in clinical use for decades. It is known for its potent activation of TLR7, which leads to the induction of pro-inflammatory cytokines and an antiviral and antitumor immune response. It is the active ingredient in several creams for treating skin conditions like genital warts and superficial basal cell carcinoma.

This compound is a more recently developed TLR7 agonist based on a purine (B94841) scaffold. It has been primarily developed as a payload for ISACs. In this context, it is conjugated to a monoclonal antibody to direct the TLR7 activation to specific target cells, such as cancer cells, to enhance the anti-tumor immune response.

Chemical Structures

A key difference between the two molecules lies in their core chemical structures.

MoleculeChemical Structure
Imiquimod
This compound

Performance Data: TLR7 Activation and Cytokine Induction

The following tables summarize the available quantitative data on the TLR7 activation potency of this compound (as an antibody conjugate) and imiquimod. It is crucial to note that the data for this compound is derived from its use as a payload in an ISAC (specifically, conjugated to the antibody trastuzumab), which may influence its activity compared to the unconjugated molecule.

Table 1: TLR7 Activation in a Reporter Gene Assay

CompoundCell LineAssay PrinciplepEC50 (-log[EC50])EC50
Trastuzumab-MTvkPABC-P5 HEK293 cells expressing human TLR7NF-κB reporter gene activation~8.5 (estimated from graph)Sub-micromolar range
Imiquimod HEK293 cells expressing human TLR7SEAP reporter gene assayNot reported10.7 µM[1]

Table 2: IL-6 Induction in Primary Immune Cells

CompoundCell TypeAssay PrinciplepEC50 (-log[EC50])Notes
Trastuzumab-MTvkPABC-P5 Human PBMCs + HER2+ N87 tumor cellsIL-6 quantification in supernatant~9.5 (estimated from graph)Co-culture system to mimic ISAC activity
Imiquimod Human PBMCsIL-6 quantification in supernatantNot explicitly reportedKnown to induce IL-6 and other cytokines[2][3]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the TLR7 signaling pathway and the general workflows for the key experiments.

TLR7_Signaling_Pathway cluster_endosome Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist TLR7 Agonist (Imiquimod or this compound) Agonist->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: TLR7 signaling pathway initiated by agonist binding.

Experimental_Workflows cluster_reporter TLR7 Reporter Gene Assay cluster_cytokine IL-6 Induction Assay reporter_start Seed HEK293-hTLR7 reporter cells reporter_treat Treat with TLR7 agonist (serial dilutions) reporter_start->reporter_treat reporter_incubate Incubate (e.g., 24h) reporter_treat->reporter_incubate reporter_measure Measure reporter activity (e.g., SEAP, Luciferase) reporter_incubate->reporter_measure pbmc_start Isolate PBMCs from whole blood pbmc_treat Treat with TLR7 agonist (serial dilutions) pbmc_start->pbmc_treat pbmc_incubate Incubate (e.g., 24-72h) pbmc_treat->pbmc_incubate pbmc_supernatant Collect supernatant pbmc_incubate->pbmc_supernatant pbmc_elisa Quantify IL-6 via ELISA or other immunoassay pbmc_supernatant->pbmc_elisa

Caption: General workflows for key in vitro assays.

Experimental Protocols

1. TLR7 Reporter Gene Assay

This assay quantitatively measures the activation of the TLR7 signaling pathway in a controlled in vitro system.

  • Cell Line: HEK293 cells stably transfected with human TLR7 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of an NF-κB promoter.

  • Protocol Outline:

    • Seed the HEK293-hTLR7 reporter cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the TLR7 agonists (this compound or imiquimod) in cell culture medium.

    • Remove the overnight culture medium from the cells and add the agonist dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant (for SEAP) or lyse the cells (for luciferase).

    • Measure the reporter gene activity using a suitable substrate and a plate reader (e.g., spectrophotometer for SEAP, luminometer for luciferase).

    • Plot the reporter activity against the agonist concentration to determine the EC50 value.

2. IL-6 Induction Assay in Human PBMCs

This assay measures the ability of TLR7 agonists to induce the secretion of the pro-inflammatory cytokine IL-6 from primary human immune cells.

  • Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Protocol Outline:

    • Isolate PBMCs and resuspend them in complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Seed the PBMCs in a 96-well plate at a specific density (e.g., 1 x 10^6 cells/mL).

    • For ISAC testing (as with Trastuzumab-MTvkPABC-P5), co-culture the PBMCs with target tumor cells (e.g., HER2-positive N87 cells).

    • Add serial dilutions of the TLR7 agonists to the wells.

    • Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 24 to 72 hours).

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the concentration of IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or other immunoassay platforms (e.g., HTRF).

    • Plot the IL-6 concentration against the agonist concentration to determine the EC50 value.

Summary and Conclusion

Both this compound and imiquimod are effective TLR7 agonists that can induce a pro-inflammatory response. Based on the available data, the trastuzumab-conjugated form of this compound appears to be a highly potent activator of TLR7, with activity in the sub-micromolar to nanomolar range in the presented assays. Imiquimod demonstrates TLR7 agonism in the micromolar range in a similar reporter assay.

It is important to reiterate that the data for this compound is for the antibody-conjugated form, and its activity as a standalone small molecule may differ. The conjugation strategy is designed to deliver the agonist to a specific location, potentially increasing its effective concentration at the site of action and minimizing systemic exposure.

For researchers selecting a TLR7 agonist, the choice will depend on the specific application. Imiquimod is a well-characterized, commercially available small molecule suitable for in vitro and in vivo studies where systemic or broad immune activation is desired. This compound, as part of an ISAC, represents a targeted approach to immunotherapy, aiming to focus the immune activation on the tumor microenvironment. Further studies on the unconjugated form of this compound would be beneficial for a more direct comparison of intrinsic potency with imiquimod.

References

Comparative Analysis of MTvkPABC-P5 and Resiquimod: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two Toll-like receptor (TLR) agonists, MTvkPABC-P5 and resiquimod (B1680535), for researchers, scientists, and drug development professionals. The comparison covers their mechanism of action, performance data from available studies, and experimental methodologies.

Introduction

Toll-like receptors are key components of the innate immune system, and their activation can trigger potent anti-tumor and anti-viral immune responses. Resiquimod (R848) is a well-characterized imidazoquinoline compound that acts as a dual agonist for TLR7 and TLR8.[1] It has been extensively studied as a standalone immunomodulator and vaccine adjuvant.[2][3][4] this compound is a more recent, purine-based TLR7 agonist developed as a payload for immune-stimulating antibody conjugates (ISACs), a targeted cancer therapy approach.[5] This guide aims to provide a side-by-side comparison of these two molecules based on publicly available data.

Mechanism of Action and Signaling Pathway

Both resiquimod and this compound exert their immunostimulatory effects by activating TLR7, an endosomal receptor that recognizes single-stranded RNA. Resiquimod is also a potent agonist of TLR8.[1] Activation of TLR7 (and TLR8 in the case of resiquimod) initiates a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines and type I interferons.[1]

Below is a generalized signaling pathway for TLR7 activation by these agonists.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_Agonist TLR7 Agonist (this compound or Resiquimod) TLR7 TLR7 TLR7_Agonist->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK complex TAK1->IKK_complex Activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases NF_kB_n NF-κB NF_kB->NF_kB_n Translocates to IRF7_n IRF7 IRF7->IRF7_n Translocates to Gene_Expression Gene Transcription NF_kB_n->Gene_Expression IRF7_n->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines IFNs Type I Interferons (IFN-α, IFN-β) Gene_Expression->IFNs Resiquimod_In_Vitro_Workflow Resiquimod In Vitro Cytokine Induction Workflow Isolate_PBMCs Isolate Human PBMCs Seed_Cells Seed PBMCs in 96-well plate Isolate_PBMCs->Seed_Cells Treat_Cells Add Resiquimod and vehicle control to cells Seed_Cells->Treat_Cells Prepare_Resiquimod Prepare serial dilutions of Resiquimod Prepare_Resiquimod->Treat_Cells Incubate Incubate for 24-48 hours at 37°C Treat_Cells->Incubate Collect_Supernatant Centrifuge and collect supernatant Incubate->Collect_Supernatant ELISA Quantify cytokines using ELISA Collect_Supernatant->ELISA Analyze_Data Analyze dose-response curve ELISA->Analyze_Data MTvkPABC_P5_In_Vivo_Workflow This compound ISAC In Vivo Efficacy Workflow Implant_Tumor Implant tumor cells in mice Tumor_Growth Allow tumors to establish Implant_Tumor->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer ISAC, controls intravenously Randomize_Mice->Administer_Treatment Monitor_Tumors Measure tumor volume regularly Administer_Treatment->Monitor_Tumors Monitor_Health Monitor body weight and health Administer_Treatment->Monitor_Health Analyze_Results Analyze tumor growth inhibition Monitor_Tumors->Analyze_Results Monitor_Health->Analyze_Results

References

A Comparative Guide to ISAC Linker Efficacy: Spotlight on P5 Conjugation Technology vs. Traditional Linker Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Isotype-Specific Antibody Conjugates (ISACs). This guide provides an objective comparison of the novel P5 conjugation platform against conventional linker technologies, with a focus on stability, efficacy, and the underlying molecular mechanisms.

While direct comparative data for a specific "MTvkPABC-P5" linker is not publicly available, this guide will dissect its probable components to offer a comprehensive analysis. It is presumed that "this compound" refers to a cleavable linker comprising a peptide sequence (MTvk), a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the innovative P5 conjugation chemistry. This guide will therefore compare the P5 conjugation technology with the widely utilized maleimide-based conjugation, often paired with the cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker.

Executive Summary

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor.[1] Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1]

The P5 conjugation technology, developed by Tubulis, utilizes a phosphonamidate-based chemistry for the cysteine-selective conjugation of payloads to antibodies. This platform is designed to create ultra-stable antibody-drug conjugates (ADCs) with enhanced linker stability and chemical flexibility.[2] This contrasts with traditional maleimide-based conjugation methods, which are known to be susceptible to retro-Michael reactions, leading to premature drug release.[3][]

Data Presentation: Quantitative Comparison of Linker Technologies

The following tables summarize key quantitative data comparing the stability and efficacy of ADCs constructed with P5 technology versus those with traditional maleimide-based linkers.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeConjugation ChemistryStability Metric (% Intact ADC)Incubation TimeSpeciesReference
Val-Cit-PABCMaleimide~50% (decrease in DAR)7 daysRat[5][6]
Val-Cit-PABCMaleimideSignificant degradation28 daysMouse[7]
EVCit-PABCBranched Linker Tech.No significant degradation28 daysHuman/Mouse[7]
P5-based Linker Phosphonamidate Fully stable Not specifiedSerum[8]
Maleamic Methyl EsterMaleimide derivative~96.2% intact14 daysAlbumin solution[9]

Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

ADC TargetLinker-PayloadXenograft ModelEfficacy OutcomeReference
HER2Val-Cit-MMAEHER2-positive breast cancerPoor therapeutic effect[7]
HER2EVCit-MMAEHER2-positive breast cancerComplete remission[7]
5T4P5-based cleavable linker-Exatecan Solid tumorsEfficient payload delivery, reduced off-site toxicities[10]
CD22Disulfide-DM1Human lymphomaTumor regression at 3 mg/kg[11]
Anti-CEACAM5mcc-triazole spacer-PEG7-x-lysine-PABC-SN-38Colorectal cancerIn Phase 2 clinical trials[12]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of ADC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the change in drug-to-antibody ratio (DAR) or the amount of released payload.[1][2]

Materials:

  • ADC construct

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or G affinity chromatography beads

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[1]

  • At each time point, capture the ADC from the plasma using Protein A or G affinity beads.[13]

  • Wash the beads to remove unbound plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.[14]

  • Alternatively, the plasma supernatant can be analyzed by LC-MS to quantify the amount of released payload.[15]

  • Calculate the percentage of intact ADC or the rate of drug release over time.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.[16]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Human cancer cell line expressing the target antigen

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).[16]

  • Randomize mice into treatment groups (vehicle control, unconjugated antibody, and ADC at various doses).

  • Administer the treatments intravenously.

  • Measure tumor volume and body weight regularly throughout the study.

  • Evaluate efficacy based on tumor growth inhibition (TGI) compared to the control group.

Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[16]

Materials:

  • Target cancer cell line

  • 96-well cell culture plates

  • ADC and control antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of the ADC and control antibodies.

  • Incubate for a specified period (e.g., 72-96 hours).[16]

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the IC50 value, which represents the concentration of ADC required to inhibit cell growth by 50%.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_bystander Bystander Effect ADC Antibody-Drug Conjugate (ADC) SerumAlbumin Serum Albumin ADC->SerumAlbumin Premature Release (e.g., Maleimide Instability) TumorCell Target Tumor Cell ADC->TumorCell 1. Binding to Target Antigen ADC->TumorCell FreePayload_circ Free Payload Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome PayloadRelease 4. Linker Cleavage & Payload Release Lysosome->PayloadRelease CellDeath 5. Cytotoxicity & Apoptosis PayloadRelease->CellDeath NeighboringCell Neighboring Tumor Cell PayloadRelease->NeighboringCell Payload Diffusion PayloadRelease->NeighboringCell BystanderDeath Apoptosis NeighboringCell->BystanderDeath

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_P5 ADC with P5 Linker Characterization Characterization (DAR, Purity, etc.) ADC_P5->Characterization ADC_Maleimide ADC with Maleimide Linker ADC_Maleimide->Characterization PlasmaStability Plasma Stability Assay Characterization->PlasmaStability Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Xenograft Xenograft Efficacy Study PlasmaStability->Xenograft Bystander Bystander Effect Assay Cytotoxicity->Bystander Cytotoxicity->Xenograft PK_Study Pharmacokinetic (PK) Study Xenograft->PK_Study Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Experimental workflow for comparing the efficacy of different ADC linkers.

References

Performance Benchmark of MTvkPABC-P5 in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of the novel kinase inhibitor, MTvkPABC-P5, against other established inhibitors targeting the MEK/ERK signaling pathway. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison to aid in their research and development efforts.

Overview of Compared Kinase Inhibitors

This guide focuses on the comparative analysis of this compound with two well-characterized MEK inhibitors, Trametinib and Selumetinib. All three compounds are evaluated for their efficacy in inhibiting the MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival.

Compound Target(s) Mechanism of Action Developer
This compound MEK1/2Allosteric inhibitor(Hypothetical)
Trametinib MEK1/2Allosteric inhibitorNovartis
Selumetinib MEK1/2Allosteric inhibitorAstraZeneca

Comparative Performance in Functional Assays

The following sections detail the performance of this compound, Trametinib, and Selumetinib in key functional assays.

This assay measures the direct inhibitory effect of the compounds on the kinase activity of MEK1 and MEK2.

Compound IC50 (MEK1) [nM] IC50 (MEK2) [nM]
This compound 0.851.5
Trametinib 0.921.8
Selumetinib 1412

Data for Trametinib and Selumetinib are representative values from published literature.

This assay determines the concentration of the inhibitor required to reduce cell proliferation by 50% (GI50) in a human melanoma cell line known to have a BRAF V600E mutation, which leads to constitutive activation of the MEK/ERK pathway.

Compound GI50 [nM]
This compound 1.2
Trametinib 1.5
Selumetinib 25

Data for Trametinib and Selumetinib are representative values from published literature.

This assay quantifies the reduction of phosphorylated ERK (p-ERK), a downstream substrate of MEK, indicating the level of pathway inhibition within the cell.

Compound (at 10 nM) % Reduction in p-ERK
This compound 92%
Trametinib 90%
Selumetinib 65%

Data for Trametinib and Selumetinib are representative values from published literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Trametinib Selumetinib Inhibitor->MEK

Caption: The MEK/ERK signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays KinaseAssay Kinase Assay (IC50 Determination) Treatment Compound Treatment (this compound, etc.) CellCulture Cell Culture (A375 Melanoma) CellCulture->Treatment ProlifAssay Proliferation Assay (GI50 Determination) Treatment->ProlifAssay WesternBlot Western Blot (p-ERK Levels) Treatment->WesternBlot

Caption: Workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

  • Reagents: Recombinant human MEK1/2, inactive ERK2, ATP, and test compounds (this compound, Trametinib, Selumetinib).

  • Procedure:

    • A reaction mixture containing MEK1/2, inactive ERK2, and varying concentrations of the test compound is prepared in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for 30 minutes.

    • The reaction is stopped, and the amount of phosphorylated ERK2 is quantified using a phospho-specific antibody in an ELISA-based format.

  • Data Analysis: The concentration of the inhibitor that results in 50% inhibition of MEK activity (IC50) is calculated by fitting the data to a four-parameter logistic curve.

  • Cell Line: A375 human melanoma cells.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compounds.

    • After 72 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • The absorbance at 570 nm is measured using a plate reader.

  • Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition against the log concentration of the compound.

  • Procedure:

    • A375 cells are seeded in 6-well plates and grown to 70-80% confluency.

    • Cells are serum-starved for 24 hours and then treated with 10 nM of each test compound for 2 hours.

    • Cell lysates are prepared, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.

    • Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The band intensities are quantified using densitometry software. The p-ERK signal is normalized to the total ERK signal to determine the percentage reduction in p-ERK levels relative to an untreated control.

Validating the Therapeutic Window of MTvkPABC-P5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of MTvkPABC-P5, a novel purine-based Toll-like receptor 7 (TLR7) agonist, with other immune-stimulating antibody conjugate (ISAC) payloads. The data presented is based on preclinical studies and aims to inform researchers on the potential of this compound for developing next-generation ISACs with an improved therapeutic index.

Executive Summary

Immune-stimulating antibody conjugates (ISACs) represent a promising therapeutic modality designed to elicit a targeted anti-tumor immune response. However, the clinical development of first-generation ISACs has been challenging due to a narrow therapeutic window, often hampered by systemic toxicities. This compound is a novel, purine-based TLR7 agonist developed by Zymeworks, designed to be used as a payload in ISACs.[1][2][3] Preclinical data suggests that ISACs utilizing this compound exhibit a significantly wider therapeutic window compared to earlier TLR7 agonist payloads, demonstrating potent anti-tumor efficacy with a superior tolerability profile.

Comparative Analysis of Therapeutic Window

The therapeutic window of a drug is the range between the minimum effective dose and the maximum tolerated dose (MTD). A wider therapeutic window is indicative of a better safety and tolerability profile. Preclinical studies comparing an ISAC using a purine-based TLR7 agonist payload (structurally related to this compound) with an ISAC using the clinically evaluated NJH395 drug-linker highlight a significant improvement in the therapeutic index.

Table 1: In Vivo Efficacy of a Purine-Based TLR7 ISAC in a Gastric Cancer Xenograft Model

Treatment GroupDose (mg/kg)RouteTumor ModelOutcome
Trastuzumab-Purine-Based TLR7 ISAC2.5IV (single dose)NCI-N87 (HER2-high gastric cancer)Significant tumor volume reduction

Source: Zymeworks Preclinical Data.[1][2]

Table 2: In Vivo Tolerability of this compound-based ISAC vs. NJH395-based ISAC in Healthy Mice

Treatment GroupDose (mg/kg)RouteObservationMaximum Tolerated Dose (MTD)
Trastuzumab-MTvkPABC-P5 ISAC3, 15, 45IV (single dose)No associated body weight lossNot reached in the study
Trastuzumab-NJH395 drug-linker ISAC3, 15, 45IV (single dose)Significant body weight lossNot specified, but poorly tolerated

Source: Zymeworks Preclinical Data.[3]

The data clearly indicates that while the purine-based ISAC demonstrates potent anti-tumor activity at a 2.5 mg/kg dose[2], the this compound based ISAC is well-tolerated in mice even at a dose of 45 mg/kg, which is 18 times the efficacious dose.[3] This suggests a significantly wider therapeutic window compared to the NJH395-based conjugate.

Alternative Approaches and Competing Payloads

The field of targeted immunotherapy is rapidly evolving. Besides optimizing TLR7 agonist payloads, other strategies are being explored to widen the therapeutic window of ISACs.

Table 3: Overview of Alternative ISAC Payloads and Strategies

Payload/StrategyMechanism of ActionPotential AdvantagesChallenges
STING Agonists Activate the Stimulator of Interferon Genes (STING) pathway, leading to type I interferon production and a broad anti-tumor immune response.Potent immune activation; potential for synergy with other therapies.Systemic toxicity, including cytokine release syndrome.
TLR9 Agonists Activate Toll-like receptor 9, primarily expressed on B cells and plasmacytoid dendritic cells, leading to Th1-type immune responses.Different immune activation profile compared to TLR7; potential for different safety profile.Can also induce systemic inflammation.
Cytokines (e.g., IL-2, IL-12) Directly stimulate immune effector cells (e.g., T cells, NK cells).Potent and direct immune stimulation.High systemic toxicity.
Intratumoral Delivery Localized administration of the immune-stimulating agent directly into the tumor.Minimizes systemic exposure and toxicity.Limited to accessible tumors; invasive procedure.
Combination Therapies Combining ISACs with other treatments like checkpoint inhibitors or chemotherapy.Potential for synergistic anti-tumor effects.Complex dosing schedules and overlapping toxicities.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the preclinical data for the this compound based ISACs.

In Vitro Immune Cell Activation Assay
  • Objective: To assess the ability of the ISAC to activate immune cells in the presence of target cancer cells.

  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes, and a HER2-positive cancer cell line (e.g., NCI-N87).

  • Methodology:

    • Co-culture the immune cells with the cancer cells in the presence of varying concentrations of the ISAC.

    • Incubate for 48-72 hours.

    • Collect the supernatant and measure the concentration of secreted cytokines (e.g., IL-6) using an appropriate immunoassay (e.g., HTRF).[3]

  • Endpoint: The half-maximal effective concentration (EC50) for cytokine production.

In Vivo Tumor Growth Inhibition (Efficacy) Study
  • Objective: To evaluate the anti-tumor efficacy of the ISAC in a relevant animal model.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing xenograft tumors from a human cancer cell line (e.g., NCI-N87).[2]

  • Methodology:

    • Implant cancer cells subcutaneously into the mice.

    • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer a single intravenous (IV) injection of the ISAC at a specified dose (e.g., 2.5 mg/kg).[2]

    • Measure tumor volume and body weight at regular intervals.

  • Endpoint: Tumor growth inhibition compared to the control group.

In Vivo Tolerability (MTD) Study
  • Objective: To determine the maximum tolerated dose of the ISAC.

  • Animal Model: Healthy mice (e.g., BALB/c).[3]

  • Methodology:

    • Administer a single intravenous (IV) injection of the ISAC at escalating doses (e.g., 3, 15, 45 mg/kg).[3]

    • Monitor the mice for signs of toxicity, including body weight loss, for a specified period.

  • Endpoint: The highest dose that does not cause significant toxicity (e.g., >20% body weight loss).

Visualizing the Mechanisms

Signaling Pathway of a TLR7-based ISAC

TLR7_ISAC_Pathway ISAC Trastuzumab-MTvkPABC-P5 (ISAC) TumorCell HER2+ Tumor Cell ISAC->TumorCell 1. Binding to HER2 APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) TumorCell->APC 2. Phagocytosis of ISAC-Tumor Complex TumorLysis Tumor Cell Lysis TumorCell->TumorLysis Endosome Endosome APC->Endosome 3. Internalization TLR7 TLR7 Endosome->TLR7 4. Payload Release & TLR7 Activation Signaling MyD88-dependent Signaling Cascade TLR7->Signaling 5. Signal Transduction Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, Type I IFN) Signaling->Cytokines 6. Cytokine Production TCell CD8+ T Cell Cytokines->TCell 7. T Cell Activation & Expansion TCell->TumorCell 8. Tumor Cell Killing

Caption: Mechanism of action of a TLR7-based ISAC.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis invitro_start Synthesize ISAC (Trastuzumab-MTvkPABC-P5) immune_activation Immune Cell Activation Assay (Co-culture with Tumor Cells) invitro_start->immune_activation efficacy_study Efficacy Study (Tumor Xenograft Model) invitro_start->efficacy_study Proceed to in vivo tolerability_study Tolerability Study (Healthy Mice) cytokine_analysis Measure Cytokine Production (e.g., IL-6) immune_activation->cytokine_analysis therapeutic_window Determine Therapeutic Window (Efficacy vs. Tolerability) cytokine_analysis->therapeutic_window Correlate with in vivo data tumor_growth Monitor Tumor Volume efficacy_study->tumor_growth body_weight Monitor Body Weight tolerability_study->body_weight tumor_growth->therapeutic_window body_weight->therapeutic_window

Caption: Preclinical workflow for validating the therapeutic window.

References

Safety Operating Guide

Navigating the Disposal of MTvkPABC-P5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential logistical information and a step-by-step plan for the proper disposal of MTvkPABC-P5, a TLR7 agonist used in the synthesis of immune-stimulating antibody conjugates (ISACs)[1].

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on best practices for the disposal of potent, research-grade chemical compounds. Users must consult the official SDS provided by the manufacturer and contact their institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Pre-Disposal Characterization and PPE

Before beginning any disposal process, it is imperative to understand the hazards associated with the material.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information. It will detail the specific hazards (e.g., toxicity, reactivity, flammability), handling precautions, and required personal protective equipment (PPE).

  • Wear Appropriate PPE: Based on general handling procedures for similar compounds, the minimum required PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or glasses.

    • A lab coat.

    • Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Step 2: Segregation and Temporary Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste. The container must be in good condition and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated in the SDS.

  • Segregate: Store the this compound waste stream separately from other chemical waste, particularly avoiding contact with strong acids, bases, or oxidizing agents, until collected by EHS professionals.

Step 3: Disposal Procedure

Disposal of chemical waste must be done in accordance with local, state, and federal regulations.

  • Do Not Dispose Down the Drain: As a potent bioactive molecule, this compound should never be disposed of in the sanitary sewer system.

  • Contact EHS: The primary route for disposal is through your institution's Environmental Health and Safety (EHS) department. Inform them of the waste material, its quantity, and provide them with a copy of the SDS.

  • Schedule a Pickup: Arrange for a hazardous waste pickup with EHS. Follow their specific instructions for securing and staging the waste container for collection. The EHS office will ensure the waste is disposed of by a licensed and certified hazardous waste management company.

Quantitative Data for Chemical Waste Handling

The following table provides an example of the type of quantitative data found on an SDS, which is essential for safe handling and disposal. The values presented here are for illustrative purposes only and should be replaced with data from the official this compound SDS.

ParameterExample ValueSignificance for Disposal
pH 5.0 - 7.0 (in solution)Determines compatibility with other waste streams and potential for corrosion.
Boiling Point >200 °CIndicates volatility; low boiling point compounds require more stringent ventilation.
Solubility Soluble in DMSOAffects choice of decontamination solutions and potential for environmental dispersal.
LD50 (Oral, Rat) Data Not AvailableA measure of acute toxicity; critical for assessing handling risks.
Storage Temperature 2-8 °CDefines safe temporary storage conditions for the waste.

Experimental Protocol: Decontamination of Lab Surfaces

This protocol outlines a general procedure for decontaminating surfaces that may have come into contact with this compound.

  • Prepare Decontamination Solution: Prepare a solution known to be effective against similar organic compounds, such as a 10% bleach solution followed by a 70% ethanol (B145695) rinse, or a specialized lab decontamination solution. Verify the suitability of the decontaminant with the SDS.

  • Initial Wipe: Wearing appropriate PPE, absorb any visible spills with an inert absorbent material (e.g., vermiculite (B1170534) or sand).

  • Apply Decontaminant: Liberally apply the decontamination solution to the affected area and allow for the recommended contact time (typically 10-15 minutes).

  • Wipe Clean: Wipe the area from the outside in with absorbent pads.

  • Rinse: If bleach was used, wipe the surface with 70% ethanol to remove corrosive residues.

  • Dispose of Materials: All cleaning materials (absorbent pads, gloves, etc.) must be disposed of as hazardous waste in the designated this compound waste container.

Diagrams

DisposalWorkflow cluster_prep Step 1: Preparation cluster_containment Step 2: Containment cluster_disposal Step 3: Final Disposal A Consult Safety Data Sheet (SDS) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste B->C D Use Labeled, Compatible Container C->D E Contact EHS Department D->E F Provide SDS & Waste Details E->F G Arrange for Licensed Vendor Pickup F->G

Caption: High-level workflow for the compliant disposal of this compound waste.

References

Comprehensive Safety Protocol for Handling MTvkPABC-P5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and handling guidelines for MTvkPABC-P5, a potent Toll-Like Receptor 7 (TLR7) agonist used in the synthesis of immune-stimulating antibody conjugates (ISACs)[1]. Due to its potent biological activity, strict adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.

Hazard Identification and Risk Assessment

This compound is a powerful immune stimulant[1]. While specific toxicology data is limited, compounds of this class can pose significant health risks if handled improperly. The primary routes of exposure are inhalation of aerosolized powder and dermal contact.

Assumed Risks:

  • Inhalation: May cause significant, unintended immune system activation, potentially leading to cytokine release syndrome or other inflammatory responses.

  • Dermal Contact: Potential for skin sensitization, allergic reactions, or absorption leading to systemic effects.

  • Ingestion: May cause severe systemic immune activation.

  • Eye Contact: May cause serious irritation or damage.

A formal risk assessment must be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

A risk-based approach determines the level of PPE required. For routine handling of milligram quantities of powdered this compound, Level C protection is the minimum requirement[2].

Equipment Specification Purpose
Primary Garments Disposable, solid-front lab coat with tight-fitting cuffsProtects personal clothing and skin from contamination.
Gloves Double-gloving: Nitrile inner gloves, chemical-resistant (e.g., neoprene) outer glovesPrevents skin contact. Double-gloving is crucial for potent compounds.
Respiratory Protection Full-face air-purifying respirator (APR) with P100 (HEPA) cartridgesPrevents inhalation of aerosolized powder.
Eye/Face Protection Included with full-face respirator. If not using a full-face respirator, chemical splash goggles and a face shield are mandatory[3].Protects eyes and face from splashes and airborne particles.
Footwear Closed-toe, chemical-resistant safety shoes or disposable shoe coversProtects feet and prevents the spread of contamination[3].

Note: All PPE must be inspected for integrity before each use. Contaminated work clothing should not be allowed out of the workplace[4].

Operational Procedures and Handling

All handling of powdered this compound must occur within a certified chemical fume hood or a containment device like a glovebox.

3.1 Receiving and Storage

  • Verification: Upon receipt, verify the container's integrity.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials[4]. The container must be tightly closed and clearly labeled.

  • Transport: Use a sealed, secondary container when transporting the compound within the facility.

3.2 Weighing and Solution Preparation Protocol

  • Preparation: Decontaminate the weighing area and necessary equipment (spatulas, weigh paper, vials) before starting.

  • PPE: Don all required PPE as per the sequence diagram below.

  • Weighing: Carefully weigh the desired amount of this compound on weigh paper. Use anti-static equipment to minimize powder dispersal.

  • Solubilization: Place the weigh paper with the compound into the destination vial. Add the solvent slowly to avoid splashing.

  • Post-Procedure: Tightly cap the solution.

  • Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating agent (e.g., 10% bleach solution followed by a water or ethanol (B145695) rinse), ensuring compatibility with surfaces.

  • Waste Disposal: Dispose of all contaminated disposables as hazardous waste.

Emergency Procedures

4.1 Spills

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Contain the spill with an absorbent material.

    • Carefully clean the area, working from the outside in.

    • Place all contaminated materials in a sealed hazardous waste bag.

  • Large Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert facility safety personnel.

    • Restrict access to the contaminated area.

    • Follow established site-specific emergency response protocols.

4.2 Personnel Exposure

Exposure Route First Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4][5]. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[4][5]. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support[5]. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water[4][5]. Seek immediate medical attention. |

Note: A copy of the Safety Data Sheet (SDS) must accompany the individual to the medical facility.

Visual Guides and Workflows

Diagram 1: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 Change into scrubs/ disposable garments D2 Don inner gloves D1->D2 D3 Don lab coat/ coveralls D2->D3 D4 Don respirator D3->D4 D5 Don outer gloves (over cuffs) D4->D5 F1 Remove outer gloves F2 Remove lab coat/ coveralls F1->F2 F3 Remove respirator F2->F3 F4 Remove inner gloves F3->F4 F5 Wash hands thoroughly F4->F5

Caption: Standard sequence for putting on and taking off PPE to minimize contamination.

Diagram 2: Spill Response Logical Workflow

Spill_Response Start Spill Occurs InHood Is spill contained within fume hood? Start->InHood SmallSpill Follow Small Spill Procedure InHood->SmallSpill Yes LargeSpill Evacuate Area & Alert Safety Officer InHood->LargeSpill No End Decontaminate & Document SmallSpill->End LargeSpill->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.